Dichlorobis(tributylphosphine)nickel(II)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
15274-43-8 |
|---|---|
Molecular Formula |
C24H56Cl2NiP2+2 |
Molecular Weight |
536.2 g/mol |
IUPAC Name |
dichloronickel;tributylphosphanium |
InChI |
InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
InChI Key |
KPFOFXWYYUNJOZ-UHFFFAOYSA-N |
SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl |
Canonical SMILES |
CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
Dichlorobis(tributylphosphine)nickel(II): A Comprehensive Technical Guide on Properties, Synthesis, and Catalytic Applications
Executive Summary
In the landscape of modern organometallic chemistry and drug development, homogeneous catalysis dictates the efficiency of complex molecular assembly. Dichlorobis(tributylphosphine)nickel(II) is a highly versatile, commercially critical transition metal precatalyst. By leveraging the strong σ-donating properties and steric bulk of tributylphosphine ligands, this complex stabilizes reactive nickel intermediates, enabling high-turnover cross-coupling, regioselective cycloadditions, and complex ring-opening reactions. This whitepaper provides an in-depth analysis of its physicochemical mechanics, self-validating synthesis protocols, and advanced applications in pharmaceutical development.
Physicochemical Identity and Structural Mechanics
The catalytic efficacy of Dichlorobis(tributylphosphine)nickel(II) is fundamentally derived from its molecular architecture. The molecular formula, C₂₄H₅₄Cl₂NiP₂ , establishes a 1:2 stoichiometric ratio between the central Nickel(II) cation and the tributylphosphine (
Causality of Ligand Choice: Tributylphosphine is a powerful σ-donor with a significant cone angle (approx. 132°). This specific steric and electronic profile serves a dual purpose:
-
Electronic Enrichment: It increases the electron density at the nickel center, making the active Ni(0) species highly nucleophilic. This drastically lowers the activation energy required for the oxidative addition of notoriously unreactive aryl or alkyl halides[2].
-
Steric Stabilization: The flexible butyl chains provide sufficient steric shielding to prevent catalyst aggregation (deactivation) while imparting exceptional solubility in non-polar organic solvents, which is a prerequisite for homogeneous catalysis[3].
Quantitative Data & Properties
The following table summarizes the core physicochemical properties and their mechanistic significance in laboratory and industrial settings.
| Property | Quantitative Value / Descriptor | Mechanistic Significance |
| Chemical Name | Dichlorobis(tributylphosphine)nickel(II) | Standard IUPAC nomenclature defining the coordination sphere. |
| CAS Registry Number | 15274-43-8 | Global identifier for regulatory tracking and procurement[4]. |
| Molecular Formula | C₂₄H₅₄Cl₂NiP₂ | Defines the precise atomic composition for stoichiometric loading[1]. |
| Molecular Weight | 534.23 g/mol | Critical for calculating precise molarity in catalytic cycles[1]. |
| Appearance | Red to purple powder/crystals | Visual indicator of the square planar Ni(II) coordination geometry[5]. |
| Melting Point | 43 – 45 °C | The low melting point reflects high lipophilicity imparted by butyl chains[6]. |
| Storage Conditions | 2 – 8 °C (Inert Atmosphere) | Mitigates thermal degradation and prevents phosphine ligand oxidation[7]. |
Self-Validating Synthesis Protocol
The synthesis of
This protocol is inherently self-validating : the coordination of the phosphine ligands induces a distinct ligand-field splitting change, visually shifting the reaction mixture from pale yellow/green to a deep amaranth/red, confirming successful complexation.
Step-by-Step Methodology
-
System Preparation & Degassing: Equip a flame-dried Schlenk flask with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) for 15 minutes.
-
Causality: Exclusion of oxygen is mandatory to prevent the oxidation of
and the subsequent degradation of the final organometallic complex.
-
-
Substrate Dissolution: Suspend anhydrous Nickel(II) chloride (
) in anhydrous, degassed ethanol or tetrahydrofuran (THF)[9].-
Observation: The initial suspension will appear pale yellow to light green.
-
-
Ligand Addition: Using an air-tight syringe, add tributylphosphine dropwise to the stirring suspension at room temperature.
-
Self-Validation: The solution will immediately transition to a dark red or amaranth color. This optical shift confirms the successful displacement of solvent molecules by the phosphine ligands[8].
-
-
Reflux & Maturation: Heat the mixture to reflux (approx. 80 °C for ethanol) for 0.5 to 24 hours depending on the batch scale.
-
Causality: Thermal energy drives the coordination equilibrium fully toward the bis-phosphine complex, ensuring maximum yield[9].
-
-
Isolation & Crystallization: Remove volatiles under reduced pressure. Dissolve the crude residue in a minimal amount of pentane and cool to -80 °C for 4 days.
-
Causality: The extreme cold selectively crystallizes the highly lipophilic
while leaving unreacted ligands and impurities dissolved in the mother liquor[9].
-
-
Washing & Drying: Cannulate off the mother liquor and wash the precipitate twice with cold pentane (-78 °C). Dry the resulting red/purple crystals under vacuum.
Synthesis workflow of Dichlorobis(tributylphosphine)nickel(II) under inert conditions.
Catalytic Applications in Drug Development
In the pharmaceutical and agrochemical industries,
Key Reaction Pathways
-
Cross-Coupling Reactions (Suzuki-Miyaura & Wenkert Arylations): The complex is heavily utilized in the cross-coupling of aryl halides with Grignard reagents or boronic acids[10].
-
Mechanistic Logic: The strong σ-donating ability of
accelerates the oxidative addition of the carbon-halogen bond—often the rate-limiting step in cross-coupling cycles. Following transmetalation, the steric bulk of the ligands forces the intermediate into a geometry that highly favors rapid reductive elimination, releasing the cross-coupled product[10].
-
-
Reductive Coupling of Alkynes and Epoxides:
serves as a precatalyst for complex ring-opening reactions.-
Mechanistic Logic: When paired with a reducing agent, the Ni(II) center is reduced to Ni(0). This active species coordinates with an alkyne and an epoxide to form a metallacycle intermediate, ultimately yielding complex homo-alkyne ether skeletons critical for advanced API (Active Pharmaceutical Ingredient) synthesis[11].
-
-
Regioselective [2+2+2] Cycloadditions: The catalyst efficiently drives the trimerization of alkynes to form highly substituted, regioselective benzene derivatives[1].
Logical relationship of NiCl2(PBu3)2 in a cross-coupling catalytic cycle.
Handling, Storage, and Safety (E-E-A-T Standards)
Maintaining the scientific integrity of experiments utilizing
-
Toxicity & Hazard Classifications: The compound is classified under Acute Toxicity 4 (Oral), Skin Corrosion 1B, Skin Sensitization 1, and Carcinogenicity 1B[1]. Handling must occur within a certified fume hood using appropriate PPE (type P2 respirator cartridges, face shields, and chemically resistant gloves)[1].
-
Storage Protocols: To prevent the oxidation of the tributylphosphine ligands and the degradation of the nickel center, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[7]. Exposure to ambient moisture or oxygen will lead to the formation of nickel oxides and phosphorus oxides, irreversibly poisoning the catalyst[6].
References
1.1 2.6 3.4 4.9 5. 3 6.10 7.8 8.11
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31P NMR of Dichlorobis(tributylphosphine)nickel(II)
An In-Depth Technical Guide to the ³¹P NMR of Dichlorobis(tributylphosphine)nickel(II)
Abstract
This technical guide provides a comprehensive exploration of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of dichlorobis(tributylphosphine)nickel(II), [NiCl₂(PBu₃)₂]. As a paramagnetic d⁸ transition metal complex, its NMR analysis presents unique challenges and opportunities compared to diamagnetic analogues. This document delves into the theoretical underpinnings of paramagnetic NMR, offers a detailed, field-proven experimental protocol for data acquisition, and provides expert guidance on spectral interpretation. We will explore the solvent-dependent equilibrium between the diamagnetic square planar and paramagnetic tetrahedral isomers and its profound effect on the ³¹P NMR spectrum. Furthermore, this guide details the application of the Evans method for determining the magnetic susceptibility and the number of unpaired electrons, providing a quantitative measure of the complex's electronic structure in solution. This paper is intended for researchers, scientists, and professionals in drug development and catalysis who utilize transition metal complexes and require a robust understanding of advanced NMR characterization techniques.
The Challenge and Power of Paramagnetic NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. However, the presence of unpaired electrons in paramagnetic molecules, such as high-spin Nickel(II) complexes, introduces significant perturbations to the NMR experiment. These effects, while complicating the spectrum, provide a rich layer of information about the electronic and geometric structure of the molecule that is inaccessible in diamagnetic systems.
The Origin of Paramagnetic Effects
The magnetic moment of an unpaired electron is approximately 657 times stronger than that of a proton.[1] This powerful magnetic dipole interacts with the nuclear spins of the molecule, leading to two primary consequences:
-
Large Chemical Shift Dispersion: Paramagnetic shifts can be enormous, often spanning thousands of ppm, far beyond the typical range for diamagnetic compounds.[2] These shifts arise from two mechanisms:
-
Contact (Fermi) Shift: Delocalization of unpaired electron spin density onto the observed nucleus.
-
Pseudocontact (Dipolar) Shift: Through-space dipolar coupling between the electron magnetic moment and the nuclear magnetic moment.
-
-
Significant Line Broadening: The fluctuating magnetic field generated by the unpaired electron provides a highly efficient mechanism for nuclear spin relaxation.[3] This leads to very short spin-spin relaxation times (T₂) and, consequently, very broad NMR signals. Spin-lattice relaxation times (T₁) are also significantly shortened.[4][5]
For ³¹P NMR, the 100% natural abundance and high gyromagnetic ratio of the phosphorus-31 nucleus make it an excellent probe for studying these effects in phosphine complexes.[1][2]
A Case Study: Dichlorobis(tributylphosphine)nickel(II)
The compound dichlorobis(tributylphosphine)nickel(II), with the chemical formula [NiCl₂(PBu₃)₂], is a versatile catalyst and synthetic precursor.[6][7] Nickel(II) has a d⁸ electron configuration. In four-coordinate complexes, it can adopt either a square planar or a tetrahedral geometry. This choice is influenced by the steric bulk of the ligands and the polarity of the solvent.
An exceptional feature of this system is the well-documented equilibrium between the two isomers.[8][9]
-
Square Planar Isomer: This geometry results in a low-spin (S=0) configuration, which is diamagnetic . It typically gives a sharp, well-defined ³¹P NMR signal in a predictable chemical shift region.
-
Tetrahedral Isomer: This geometry results in a high-spin (S=1) configuration with two unpaired electrons, making it paramagnetic .[9] This isomer gives rise to a broad, significantly shifted ³¹P NMR signal.
In solution, these two isomers can exist in a dynamic equilibrium. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.[8] ³¹P NMR spectroscopy is the ideal tool for observing this phenomenon, as the chemical shift and line width of the observed signal represent a weighted average of the two species, providing a direct window into the equilibrium's position.
Experimental Protocol: Acquiring a High-Quality ³¹P NMR Spectrum
The following protocol outlines the steps for successfully acquiring and processing the ³¹P NMR spectrum of [NiCl₂(PBu₃)₂]. This methodology is designed to be self-validating by ensuring proper spectrometer setup and accounting for the unique properties of the paramagnetic sample.
Workflow for ³¹P NMR Analysis of [NiCl₂(PBu₃)₂]
Caption: Influence of solvent on isomeric equilibrium and NMR.
In non-coordinating, non-polar solvents like cyclohexane, the equilibrium favors the diamagnetic, square planar isomer. This results in a relatively sharp ³¹P signal observed at approximately +3.8 ppm . [8] Conversely, in more polar, coordinating solvents like dichloromethane (CH₂Cl₂), the equilibrium shifts significantly towards the paramagnetic, tetrahedral isomer. This leads to a substantial downfield shift and significant line broadening, with the signal appearing at approximately -16.9 ppm . [8]Intermediate solvents will show a single, averaged signal at a chemical shift between these two extremes, with a line width that reflects the rate of exchange and the proportion of the paramagnetic species.
Table 2: Solvent-Dependent ³¹P Chemical Shifts for [NiCl₂(PBu₃)₂]
| Solvent | Dipole Moment (D) | ³¹P Chemical Shift (ppm vs 85% H₃PO₄) |
| Cyclohexane | 0 | +3.8 |
| Carbon Tetrachloride | 0 | +3.6 |
| Benzene | 0 | +3.0 |
| Toluene | 0.36 | +2.7 |
| Chloroform | 1.01 | -5.7 |
| Dichloromethane | 1.60 | -16.9 |
| (Data sourced from Grim, S. O., & Satek, L. C. (1973))[8] |
Quantitative Analysis: Magnetic Susceptibility by the Evans Method
To quantify the paramagnetism of the complex in a given solvent, the Evans method can be employed. [10][11]This technique uses the chemical shift difference of an inert reference compound in the presence and absence of the paramagnetic species to calculate the molar magnetic susceptibility (χₘ).
Experimental Protocol for Evans Method:
-
Prepare Solution A: Create a solution of the paramagnetic complex in a deuterated solvent containing a small amount (~1-5%) of an inert reference compound (e.g., tetramethylsilane (TMS) or tert-butanol).
-
Prepare Solution B (Reference): Create a solution containing only the deuterated solvent and the same concentration of the inert reference compound as in Solution A.
-
NMR Measurement: Use a coaxial NMR tube insert. Place the reference solution (B) in the inner capillary and the sample solution (A) in the outer tube. [12]4. Acquire Spectrum: Acquire a ¹H NMR spectrum. You will observe two separate signals for the reference compound—one from the inner tube and one from the outer tube, shifted by the paramagnetic sample.
-
Calculate Frequency Shift (Δf): Measure the frequency difference (in Hz) between the two reference signals.
Calculations:
The molar magnetic susceptibility (χₘ) can be calculated using the following equation: [11][13] χₘ = (3 * Δf) / (4 * π * f * c)
Where:
-
Δf is the observed frequency difference of the reference signal (in Hz).
-
f is the spectrometer's operating frequency (in Hz).
-
c is the molar concentration of the paramagnetic complex (in mol/cm³ or mol/mL).
Once χₘ is known, the effective magnetic moment (µₑₑ) can be determined: [11] µₑₑ = √((3 * k * T * χₘ) / (Nₐ * µₒ²)) ≈ 2.828 * √(χₘ * T)
Where:
-
k is the Boltzmann constant.
-
T is the temperature in Kelvin.
-
Nₐ is Avogadro's number.
-
µₒ is the Bohr magneton.
The number of unpaired electrons (n) can then be estimated using the spin-only formula:
µₑₑ = √(n * (n + 2))
For a high-spin d⁸ Ni(II) complex, a calculated µₑₑ value approaching ~2.83 µB would confirm the presence of two unpaired electrons, consistent with the tetrahedral geometry. [11]
Conclusion
The ³¹P NMR analysis of dichlorobis(tributylphosphine)nickel(II) is a powerful instructional case study in the characterization of paramagnetic coordination compounds. The dramatic solvent-induced shifts in its spectrum provide a clear and direct visualization of the dynamic equilibrium between its diamagnetic square planar and paramagnetic tetrahedral isomers. By moving beyond simple spectral acquisition and employing techniques like the Evans method, researchers can extract quantitative data on the electronic structure of the complex in solution. The principles and protocols detailed in this guide—from understanding paramagnetic relaxation to implementing specific acquisition parameters—are broadly applicable to a wide range of paramagnetic systems, empowering scientists to turn the challenges of paramagnetic NMR into opportunities for deeper molecular insight.
References
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Magnetic Susceptibility of Coordination Compounds. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
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Zheng, Z., Liu, Y., Soong, R., & Yudin, A. K. (2009). 31P Magic Angle Spinning NMR Spectroscopy of Paramagnetic Rare Earth-Substituted Keggin and Wells-Dawson Solids. Inorganic Chemistry, 48(3), 959–967. Retrieved from [Link]
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Tirendi, C. F., Martin, R. B., & Scarrow, R. C. (1998). 31P NMR Probes of Chemical Dynamics: Paramagnetic Relaxation Enhancement of the 1H and 31P NMR Resonances of Methyl Phosphite and Methylethyl Phosphate Anions by Mn(H2O)62+ and a Water-Soluble Manganese(III) Porphyrin. Inorganic Chemistry, 37(23), 5949–5957. Retrieved from [Link]
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Nanalysis Corp. (2019, January 29). Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds. Retrieved from [Link]
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McCormick, J. M. (2009, March 29). Magnetic Susceptibility by the Evans Method. Truman State University ChemLab. Retrieved from [Link]
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Piguet, C. (1997). Paramagnetic Susceptibility by NMR: The “Solvent Correction” Removed for Large Paramagnetic Molecules. Journal of Chemical Education, 74(7), 815. Retrieved from [Link]
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NMR Relaxation. (n.d.). University of Warwick. Retrieved from [Link]
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Hanson, B. E. (2011). Computation of Phosphorus-31 NMR chemical shifts of nickel complexes using density functional theory. SOAR, University of Wisconsin-La Crosse. Retrieved from [Link]
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Palke, A. C., & Stebbins, J. F. (2011). Paramagnetic interactions in the 31 P NMR spectroscopy of rare earth element orthophosphate (REPO 4, monazite/xenotime) solid solutions. American Mineralogist, 96(8-9), 1375–1384. Retrieved from [Link]
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Jaroniec, C. P., Toke, O., & Langen, R. (2007). Solid-State NMR 31P Paramagnetic Relaxation Enhancement Membrane Protein Immersion Depth Measurements. Journal of the American Chemical Society, 129(44), 13468–13475. Retrieved from [Link]
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Ziller, J. W., et al. (2022). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. JACS Au, 2(3), 696–709. Retrieved from [Link]
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Zhang, H., et al. (2020). Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions. Environmental Science and Pollution Research, 27, 23929–23937. Retrieved from [Link]
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da Silva, J. G., & de Souza, R. F. B. (2022). NMR Relaxometry Applied to Chemical Studies of Paramagnetic Metal Cation Complexes: Fundamentals and Applications. Journal of the Brazilian Chemical Society, 33(3), 209-224. Retrieved from [Link]
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31 Phosphorus NMR. (n.d.). University of Warwick. Retrieved from [Link]
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Belorizky, E., et al. (2021). Nuclear magnetic resonance-paramagnetic relaxation enhancements: Influence of spatial quantization of the electron spin when the zero-field splitting energy is larger than the Zeeman energy. The Journal of Chemical Physics, 155(22), 224501. Retrieved from [Link]
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Christendat, D., et al. (2004). 31P Chemical shift anisotropies of dihalobis(trialkylphosphine)nickel(II) complexes. Inorganica Chimica Acta, 357(10), 2847-2852. Retrieved from [Link]
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Belle, C., et al. (2001). Paramagnetic NMR investigations of high-spin nickel(II) complexes. Controlled synthesis, structural, electronic, and magnetic properties of dinuclear vs. mononuclear species. Journal of the American Chemical Society, 123(33), 8053–8066. Retrieved from [Link]
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Grim, S. O., & Satek, L. C. (1973). On the ³¹P NMR Spectrum of [(n-C₄H₉)₃P]₂NiCl₂. Zeitschrift für Naturforschung B, 28(9-10), 683-684. Retrieved from [Link]
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Dichlorobis(tributylphosphine)nickel(II). (n.d.). LookChem. Retrieved from [Link]
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Latypov, S. K., et al. (2020). Quantum Chemical Calculations of ³¹P NMR Chemical Shifts in Nickel Complexes: Scope and Limitations. Organometallics, 39(9), 1515–1524. Retrieved from [Link]
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NPTEL IIT Bombay. (2022, February 2). Week 3 : Lecture 11 : Chemical Shift Range in ³¹P NMR Spectroscopy. YouTube. Retrieved from [Link]
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Guelfi, M., et al. (2023). Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. Molecules, 28(23), 7890. Retrieved from [Link]
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Latypov, S. K., et al. (2020). Quantum Chemical Calculations of ³¹P NMR Chemical Shifts in Nickel Complexes: Scope and Limitations. R Discovery. Retrieved from [Link]
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Holz, R. C. (n.d.). Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. Retrieved from [Link]
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Ismail, K. Z., et al. (2006). A Convenient Route for the Synthesis of RuCl₂(dppp)diamine Complexes via Ligands Exchange Reaction. Journal of the Saudi Chemical Society, 10(2), 285-294. Retrieved from [Link]
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Grim, S. O., et al. (1967). Bonding in Ni(0) Complexes. II. The ³¹P Nuclear Magnetic Resonance Spectra of Some Nickel-Carbonyl-Phosphine Complexes. Journal of the American Chemical Society, 89(21), 5573–5576. Retrieved from [Link]
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James, B. R., & Mahajan, D. (1988). The Synthesis, Characterization, and Reactivity of Nickel 2-Pyridylphosphine Complexes. Open Collections, University of British Columbia. Retrieved from [Link]
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Darkwa, J., et al. (2002). Synthesis and characterisation of thiolato Schiff base nickel(II) complexes. X-Ray structures of Ni(η⁵-C₅H₅)(PPh₃)(SC₆H₄NCHC₆H₄Br-4′) and Ni(η⁵-C₅H₅)(PBu₃)(SC₆H₄NCHC₆H₄CH₃-4′). Inorganica Chimica Acta, 328, 12-20. Retrieved from [Link]
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Dichlorobis(tributylphosphine)nickel(II). (n.d.). PubChem. Retrieved from [Link]
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Guelfi, M., et al. (2025). Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. Molecules, 30(23), 4655. Retrieved from [Link]
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Frank, A., et al. (2012). Small changes - huge influences: NMR chemical shifts of Ni(II) complexes with polar substrates. Magnetic Resonance in Chemistry, 50(S1), S53-S57. Retrieved from [Link]
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Structural Dynamics and Catalytic Utility of Dichlorobis(tributylphosphine)nickel(II)
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the realm of transition-metal catalysis and coordination chemistry, nickel(II) complexes occupy a privileged space due to their unique electronic flexibility and cost-effectiveness compared to palladium or platinum analogues. Dichlorobis(tributylphosphine)nickel(II) , chemically denoted as
Crystallographic & Electronic Profiling
The
Tributylphosphine (
Quantitative Physicochemical Data
The structural and physical parameters of
| Parameter | Value / Description |
| Chemical Formula | |
| Molecular Weight | 534.23 g/mol |
| Solid-State Geometry | trans-Square Planar |
| Coordination Number | 4 |
| Magnetic Property | Diamagnetic (Solid State) |
| Physical Appearance | Red to purple crystalline powder[3] |
| Melting Point | 43 – 45 °C[1][3] |
Self-Validating Protocol: Synthesis & Single-Crystal Growth
To ensure high catalytic efficacy, the precatalyst must be synthesized with high geometric purity. The following step-by-step methodology is designed as a self-validating system, explaining the causality behind each experimental condition to ensure reproducibility.
Step-by-Step Methodology
-
Precursor Solvation:
-
Action: Dissolve
(1.0 equiv) in degassed, absolute ethanol under an argon atmosphere. -
Causality: Ethanol acts as a protic solvent that readily dissolves the hydrophilic hexaaqua nickel precursor. However, it provides a poor solvation environment for the final hydrophobic
complex, creating a thermodynamic driving force for product precipitation.
-
-
Ligand Coordination:
-
Action: Add
(2.1 equiv) dropwise to the stirring solution. -
Causality:
is highly susceptible to oxidation, forming tributylphosphine oxide ( ); the argon atmosphere prevents this degradation. Dropwise addition controls local supersaturation, preventing the kinetic trapping of mixed-ligand or polymeric intermediates.
-
-
Thermodynamic Equilibration:
-
Action: Reflux the reaction mixture at 80 °C for 2 hours.
-
Causality: While ligand exchange is rapid, heating provides the activation energy necessary to overcome the kinetic barrier of isomerization, ensuring the entire ensemble reaches the thermodynamically favored trans-square planar configuration.
-
-
Controlled Crystallization:
-
Action: Cool the solution linearly to 4 °C at a rate of 5 °C/hour.
-
Causality: Rapid cooling induces uncontrolled nucleation, resulting in amorphous powders with trapped impurities. A slow, linear cooling gradient minimizes the nucleation rate relative to the crystal growth rate, yielding high-quality, diffraction-grade single crystals.
-
-
System Validation (Quality Control):
-
Action: Isolate the red/purple crystals and analyze via
NMR in . -
Causality: A self-validating check. A single, sharp resonance in the
spectrum confirms the magnetic equivalence of the two phosphorus nuclei. This validates the symmetric trans geometry and proves the absence of paramagnetic tetrahedral impurities (which would broaden the NMR signal into obscurity).
-
Caption: Workflow for the synthesis and crystallization of trans-NiCl2(PBu3)2.
Catalytic Applications in Drug Development
In pharmaceutical synthesis, the drive toward sustainable and cost-effective processes has shifted focus from palladium to earth-abundant metals like nickel.
Activation of C–O Bonds
Unlike palladium, which typically requires highly activated aryl halides or triflates,
Mechanistic Pathway
The catalytic utility of the complex relies on its in situ reduction from the stable
Caption: Catalytic cycle of NiCl2(PBu3)2 in cross-coupling reactions.
-
Reduction: The
complex is reduced to a active species by a reductant (e.g., zinc powder or a Grignard reagent). -
Oxidative Addition: The electron-rich
center inserts into the electrophile (e.g., Aryl-O or Aryl-Cl bond), forming a intermediate. The steric bulk of facilitates the stabilization of this intermediate. -
Transmetalation: A nucleophilic partner transfers its organic group to the nickel center.
-
Reductive Elimination: The two organic groups couple and are released as the final API intermediate, regenerating the
catalyst. The large cone angle of (132°) sterically forces the organic ligands together, accelerating this final product-release step[2].
References
1.[4] Ni-Catalyzed Carboxylation of C(sp2)– and C(sp3)–O Bonds with CO2 - SciSpace. 4 2.[1] Cas 15274-43-8, DICHLOROBIS(TRIBUTYLPHOSPHINE)NICKEL(II) - LookChem. 1 3.[3] Dichlorobis(tributylphosphine)nickel(II) - American Elements. 3 4.[2] Coordination Ability of 10-EtC(NHPr)=HN-7,8-C2B9H11 in the Reactions with Nickel(II) Phosphine Complexes - ResearchGate. 2
Sources
Dichlorobis(tributylphosphine)nickel(II): A Comprehensive Guide to Coordination Dynamics and Catalytic Applications
Executive Summary
In the landscape of modern organometallic chemistry and drug development, earth-abundant transition metal catalysts have become critical drivers of synthetic innovation. Dichlorobis(tributylphosphine)nickel(II) —formally
This whitepaper provides an in-depth technical analysis of
Physicochemical Profiling & Coordination Dynamics
Structural and Electronic Rationale
Nickel(II) is a
-
Electronic Enrichment (Sigma-Donation):
is a strongly electron-donating alkyl phosphine. This significantly increases the electron density on the Ni(II) center, lowering the activation energy required to access the Ni(0) active state and facilitating the oxidative addition of highly unactivated electrophiles (e.g., C-O bonds in epoxides or C-Cl bonds)[3]. -
Steric Bulk (Tolman Cone Angle): With a Tolman cone angle of approximately 132°,
provides substantial steric bulk[4]. In catalytic cycles, this steric crowding destabilizes the resting state of late-stage intermediates, thereby accelerating the rate-limiting reductive elimination step to release the product.
Quantitative Physicochemical Data
The table below summarizes the core physicochemical parameters of the catalyst, essential for proper handling and reaction design.
Table 1: Physicochemical & Crystallographic Properties
| Parameter | Specification | Reference |
| Chemical Formula | [1] | |
| Molecular Weight | 534.23 g/mol | [1] |
| CAS Number | 15274-43-8 | [1],[2] |
| Appearance | Red to purple powder or crystals | [1],[2] |
| Melting Point | 43–45 °C | [1],[2] |
| Storage Temperature | 2–8 °C (Refrigerated) | [2] |
| Typical Geometry | Square planar ( | [4] |
Mechanistic Pathways in Catalysis
is highly active in both traditional cross-coupling and modern dual-catalytic systems. In photoredox/nickel dual catalysis, the complex works synergistically with a photocatalyst and a terminal reductant (such as Hantzsch ester) to drive challenging stereoselective transformations[5].For instance, in the diastereoselective allylation of aldehydes with Morita–Baylis–Hillman (MBH) adducts, the
General Ni(0)/Ni(II) catalytic cycle driven by the steric and electronic effects of PBu3 ligands.
Advanced Applications in Organic Synthesis
The versatility of
Table 2: Key Catalytic Applications & Modalities
| Reaction Modality | Substrate Classes | Catalyst Loading | Key Co-Reagents | Ref. |
| Photoredox Allylation | MBH Adducts + Aldehydes | 5–10 mol% | 3DPAFIPN, Hantzsch Ester | |
| Reductive Coupling | Alkynes + Epoxides | 10 mol% | Photoredox system / HE | [3] |
| Complexation / Synthesis | Carboranyl amidines | Stoichiometric | [6] | |
| Cycloadditions | Alkynes / Dienes | Variable | Zinc powder (reductant) | [1], |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems. They incorporate visual and analytical checkpoints that confirm the success of intermediate steps before proceeding.
Protocol A: Synthesis of Nickelacarborane Complexes (Coordination Validation)
This protocol demonstrates the coordination of
Step-by-Step Methodology:
-
Deprotonation: Dissolve the amidine ligand (0.60 mmol) in 15 mL of strictly anhydrous tetrahydrofuran (THF) under an inert atmosphere. Add potassium tert-butoxide (3.00 mmol) to the solution.
-
Activation: Stir the mixture for 10 minutes at room temperature. Validation Checkpoint: The solution should exhibit a pale-yellow color.
-
Metalation: Add
(0.72 mmol) in one single portion. -
Visual Validation: Observe the reaction mixture. A successful coordination event is confirmed when the pale-yellow solution immediately transitions to a dark red color[6].
-
Isolation: Stir for 30 minutes, evaporate the solvent under reduced pressure, and partition the residue between
and water. Extract the organic layer for subsequent purification.
Protocol B: Photoredox/Nickel-Catalyzed Diastereoselective Allylation
This workflow utilizes
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried Schlenk tube, combine the MBH adduct, the target aldehyde,
(5-10 mol%), the organic photocatalyst (e.g., 3DPAFIPN, 3 mol%), and Hantzsch ester (HE, 200 mol%)[5]. -
Solvent Addition & Degassing: Add the designated solvent (e.g., THF, 0.1 M) and degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which quenches excited photocatalytic states.
-
Irradiation: Place the reaction vessel under visible-light irradiation (e.g., Blue LEDs) at room temperature for 60 hours[5].
-
TLC Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Validation Checkpoint: Visualize the consumption of the aldehyde using a UV lamp and a standard stain (e.g.,
-anisaldehyde). -
Purification: Concentrate the crude mixture and purify via silica gel column chromatography to isolate the functionalized alcohol.
Standard workflow for Photoredox/Nickel dual-catalyzed cross-coupling reactions.
Safety, Handling, and Storage
Because
-
Toxicity: The complex is classified as an acute toxin (Oral/Dermal/Inhalation) and a Category 1B Carcinogen. It can cause severe skin burns, eye damage, and respiratory sensitization[2].
-
PPE Requirements: Handling requires full Personal Protective Equipment (PPE), including face shields, heavy-duty nitrile gloves, and type P2 (EN 143) respirator cartridges[2]. All manipulations involving dry powders must be conducted in a certified fume hood.
-
Storage: To prevent oxidative degradation of the phosphine ligands, the catalyst must be stored tightly sealed at 2–8 °C under an inert atmosphere (Argon or Nitrogen)[2].
References
-
[1] Cas 15274-43-8,DICHLOROBIS(TRIBUTYLPHOSPHINE)NICKEL(II) | lookchem. Lookchem. Available at:
-
[6] Coordination Ability of 10-EtC(NHPr)=HN-7,8-C2B9H11 in the Reactions with Nickel(II) Phosphine Complexes. MDPI. Available at:
-
[7] Dichlorobis(triphenylphosphine)nickel(II) | Request PDF. ResearchGate. Available at:
-
[4] Coordination Ability of 10-EtC(NHPr)=HN-7,8-C2B9H11 in the Reactions with Nickel(II) Phosphine Complexes. ResearchGate. Available at:
-
[3] Nickel-Catalyzed Reductive Coupling of Alkynes and Epoxides. ResearchGate. Available at:
-
[2] Dichlorobis(tributylphosphine)nickel(II) 15274-43-8. Sigma-Aldrich. Available at:
-
[5] Photoredox/Nickel-Catalyzed Diastereoselective Allylation of Aldehydes with Morita–Baylis–Hillman Adducts. KAUST Repository. Available at:
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- 4. researchgate.net [researchgate.net]
- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 6. Coordination Ability of 10-EtC(NHPr)=HN-7,8-C2B9H11 in the Reactions with Nickel(II) Phosphine Complexes [mdpi.com]
- 7. researchgate.net [researchgate.net]
Electronic Properties of Nickel Phosphine Complexes: A Technical Guide to Reactivity, Characterization, and Catalytic Mechanisms
Executive Summary
Nickel phosphine complexes have fundamentally reshaped the landscape of modern cross-coupling and electrocatalysis. Unlike palladium, which predominantly cycles between Pd(0) and Pd(II) via two-electron processes, nickel possesses a highly accessible manifold of oxidation states—ranging from Ni(0) to Ni(III). This redox flexibility allows nickel to seamlessly transition between traditional polar two-electron pathways and single-electron transfer (SET) radical pathways. As a Senior Application Scientist, understanding the electronic properties of these complexes—specifically their
Fundamental Electronic Parameters: Beyond the Tolman Cone Angle
The Tolman Electronic Parameter (TEP) and Local Vibrational Modes
The electronic influence of a phosphine ligand (
However, modern computational and spectroscopic analyses have revealed that normal vibrational frequencies are inherently flawed by mode-mode coupling, particularly with Ni–C stretching modes. To achieve true technical accuracy, researchers now utilize the Local TEP (LTEP) . By relying on local CO stretching force constants rather than normal mode frequencies, LTEP eliminates mass effects and coupling artifacts, providing a much more rigorous ordering of ligand electronic effects.
Workflow for determining the Tolman Electronic Parameter (TEP) of phosphine ligands.
Oxidation States and Redox Flexibility
The defining feature of nickel phosphine complexes is their ability to stabilize odd-electron species. While Ni(0) (
Quantitative Data Summaries
To facilitate rational ligand selection, the electronic and steric parameters, alongside typical redox potentials, are summarized below.
Table 1: Electronic and Steric Parameters of Common Phosphine Ligands
| Phosphine Ligand | TEP ( | LTEP Force Constant (mdyn/Å) | Tolman Cone Angle ( | Electronic Character |
| 2056.1 | 15.32 | 182 | Strong | |
| 2056.4 | 15.35 | 170 | Strong | |
| 2061.7 | 15.48 | 132 | Moderate | |
| 2068.9 | 15.65 | 145 | Balanced | |
| 2085.3 | 16.02 | 128 | Strong |
Table 2: Typical Redox Potentials for
| Complex | Reversibility | ||
| -1.15 | -1.85 | Quasi-reversible | |
| -1.42 | -2.10 | Irreversible (halide loss) | |
| -1.05 | -1.60 | Reversible |
Mechanistic Implications in Catalysis
The electronic properties of the coordinated phosphines directly dictate the favored catalytic pathway. In cross-electrophile coupling (XEC) and Kumada cross-coupling reactions, the traditional Ni(0)/Ni(II) cycle is often bypassed in favor of a Ni(I)/Ni(III) cycle.
For instance, in Kumada couplings utilizing tripodal phosphine ligands, stoichiometric and EPR studies have confirmed that the addition of a Grignard reagent to a Ni(II) precursor rapidly generates a monovalent Ni(I) complex, which acts as the true catalytically active species[2]. The electron-rich nature of the phosphine lowers the activation barrier for the oxidative addition of aryl halides to Ni(I), forming a transient Ni(III) intermediate that rapidly undergoes reductive elimination[3].
Divergent 2-electron (Ni0/NiII) and 1-electron (NiI/NiIII) catalytic cycles.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific experimental choices are made.
Electrochemical Profiling via Cyclic Voltammetry (CV)
Understanding the redox potentials of a nickel phosphine complex is critical for predicting its SET capabilities.
Step-by-Step Methodology:
-
Solvent & Electrolyte Preparation: Dissolve 0.1 M of
in anhydrous acetonitrile. Causality: is a non-coordinating anion, preventing unwanted ligand exchange at the nickel center during oxidation/reduction events. -
Electrode Setup: Use a freshly polished Glassy Carbon (GC) working electrode, a Pt wire counter electrode, and an
pseudo-reference electrode. Causality: GC provides a wide potential window and low background current, essential for observing deep reductions of Ni(II) to Ni(0). -
Analyte Addition: Add 1.0 mM of the nickel phosphine complex to the cell. Purge with Argon for 10 minutes. Causality: Oxygen is highly electroactive and will mask the Ni(I)/Ni(0) reduction waves while also degrading transient Ni(I) species.
-
Scan Rate Dependence: Perform scans at varying rates (50, 100, 250, 500 mV/s). Causality: Plotting peak current (
) vs. the square root of the scan rate ( ) validates whether the redox event is diffusion-controlled (linear relationship) or involves surface adsorption. -
Self-Validation (Internal Standard): At the end of the experiment, spike the solution with 1.0 mM Ferrocene (Fc). Causality: The
pseudo-reference drifts. Referencing all potentials to the couple ensures absolute thermodynamic trustworthiness and cross-laboratory reproducibility.
Trapping and Characterizing Odd-Electron Species via EPR Spectroscopy
Because Ni(I) is a
Step-by-Step Methodology:
-
Sample Preparation: Generate the Ni(I) species in a glovebox using a mild reductant (e.g.,
) in 2-methyltetrahydrofuran (2-MeTHF). Causality: 2-MeTHF forms a high-quality, transparent glass upon freezing, which prevents micro-crystallization that would otherwise distort the anisotropic EPR signal. -
Cryogenic Freezing: Transfer the solution to a quartz EPR tube, seal it, and plunge it into liquid nitrogen (77 K). Causality: At room temperature, the spin-lattice relaxation time (
) for Ni(I) is exceedingly fast, leading to extreme line broadening. Freezing to 77 K slows relaxation, yielding sharp, resolvable -tensors. -
Spectral Acquisition: Acquire the X-band EPR spectrum at a microwave frequency of ~9.4 GHz and a power of 2 mW. Causality: Low microwave power prevents power saturation of the signal, which would distort the peak intensities.
-
Self-Validation (Spectral Simulation): Extract the
values and use software (e.g., EasySpin) to simulate the spectrum. Causality: If the simulated spectrum perfectly overlays the experimental data, it confirms the purity of the spin system and validates the proposed geometry (e.g., indicates a ground state typical of square planar or T-shaped Ni(I)).
Self-validating EPR workflow for characterizing paramagnetic Ni(I) intermediates.
References
-
New Approach to Tolman's Electronic Parameter Based on Local Vibrational Modes Inorganic Chemistry (2014). URL:[Link]
-
Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction Catalysts / MDPI (2017). URL:[Link]
-
Nickel(I)–Phenolate Complexes: The Key to Well-Defined Ni(I) Species Inorganic Chemistry (2023). URL:[Link]
-
Preparation and Reactivities of PCP-Type Pincer Complexes of Nickel. Impact of Different Ligand Skeletons and Phosphine Substituents Organometallics (2008). URL:[Link]
-
Nickel-Catalyzed Enantioselective Reductive Cross-Coupling Reactions Accounts of Chemical Research (2020). URL:[Link]
Sources
Introduction: The Central Role of Nickel Phosphine Complexes
An In-depth Technical Guide to the Synthesis of Nickel Phosphine Complexes from Nickel Chloride
Nickel phosphine complexes are foundational pillars in modern synthetic chemistry, serving as indispensable catalysts and pre-catalysts for a vast array of chemical transformations. Their utility is most pronounced in cross-coupling reactions, where they enable the formation of carbon-carbon and carbon-heteroatom bonds with efficiencies and selectivities that are often complementary or superior to their palladium analogues.[1][2] The relative earth abundance and lower cost of nickel compared to palladium have further fueled intensive research into its catalytic applications, making the synthesis of well-defined nickel phosphine complexes a critical skill for researchers in academia and industry.[3][4]
This guide provides a comprehensive overview of the synthesis of nickel(II) phosphine complexes directly from nickel(II) chloride precursors. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, field-proven insights, and robust characterization methodologies. We will explore the nuances of precursor and ligand selection, provide detailed experimental protocols, and discuss the characterization techniques required to validate synthetic outcomes.
Part 1: Foundational Components of Synthesis
The Nickel(II) Chloride Precursor: Anhydrous vs. Hydrated
The choice of the nickel chloride starting material is a critical first step that dictates the required reaction conditions. The two most common forms are:
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O): This green, crystalline solid is the most common and air-stable form. However, the presence of water molecules can interfere with the synthesis, particularly for water-sensitive phosphine ligands or when aiming for specific coordination geometries. In many procedures, the water of hydration is removed in situ or tolerated, especially when using alcohols as solvents.[3][5][6][7]
-
Anhydrous Nickel(II) Chloride (NiCl₂): This yellow-brown powder is hygroscopic and must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is the preferred precursor when strict anhydrous conditions are necessary to prevent ligand degradation or unwanted side reactions.
The reaction of NiCl₂·6H₂O with two equivalents of a phosphine ligand in a solvent like ethanol often proceeds smoothly to yield the desired [NiCl₂(PR₃)₂] complex.[5][7]
The Phosphine Ligand Landscape: Tailoring Reactivity
Phosphine ligands (PR₃) are the most versatile and widely used ligands in nickel catalysis. Their steric and electronic properties can be finely tuned to modulate the reactivity, stability, and selectivity of the resulting nickel complex.[8]
-
Electronic Properties: Electron-donating phosphines (e.g., those with alkyl groups like tricyclohexylphosphine, PCy₃) increase the electron density on the nickel center, which generally promotes the oxidative addition step in a catalytic cycle. Conversely, electron-withdrawing phosphines are less common in this context.
-
Steric Properties: The steric bulk of a phosphine ligand is a crucial parameter, often quantified by the Tolman cone angle or the percent buried volume (%Vbur).[5][8] Bulky ligands, such as the Buchwald-type biaryl phosphines, can promote reductive elimination and prevent catalyst deactivation.[9]
Phosphines can be broadly categorized as monodentate (binding to the metal at one site) or bidentate (chelating to the metal at two sites).
| Ligand Name | Abbreviation | Type | Key Features |
| Triphenylphosphine | PPh₃ | Monodentate | The most common, commercially available, and robust phosphine ligand. |
| Tricyclohexylphosphine | PCy₃ | Monodentate | Strongly electron-donating and sterically bulky. |
| 1,2-Bis(diphenylphosphino)ethane | dppe | Bidentate | Forms a stable five-membered chelate ring. Widely used in cross-coupling.[10] |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Bidentate | Possesses a large "bite angle" and unique electronic properties due to the ferrocene backbone.[8][10] |
| Xantphos | Xantphos | Bidentate | A rigid ligand with a very large bite angle, often used to promote challenging cross-couplings.[10][11][12] |
| Buchwald-type Ligands | e.g., SPhos, XPhos | Monodentate | Highly bulky and electron-rich biaryl phosphines, excellent for difficult couplings.[8][9] |
Part 2: Core Synthetic Methodology: Direct Ligand Substitution
The most direct and reliable method for synthesizing nickel(II) phosphine complexes is the reaction of a nickel(II) chloride salt with the desired phosphine ligand. This ligand substitution reaction is typically straightforward and high-yielding.[5][7]
General Workflow for Direct Ligand Substitution
The process involves dissolving the nickel precursor and the phosphine ligand in a suitable solvent and allowing them to react, often with heating, to precipitate the product.
Caption: Pathway from stable Ni(II) pre-catalyst to the active Ni(0) species for catalysis.
Part 4: Essential Characterization Techniques
Confirming the identity, purity, and structure of the synthesized complex is paramount. A combination of spectroscopic and analytical methods provides a complete picture.
| Technique | Purpose | Expected Results for [NiCl₂(PPh₃)₂] |
| ³¹P{¹H} NMR Spectroscopy | Confirms coordination of the phosphine to the nickel center. | A single, downfield-shifted resonance compared to free PPh₃ (-5 ppm). The exact shift depends on the geometry (tetrahedral vs. square planar) and solvent. [3][6] |
| Magnetic Susceptibility | Determines the geometry of the d⁸ Ni(II) center. | Tetrahedral form is paramagnetic (two unpaired electrons). Square-planar form is diamagnetic (no unpaired electrons). [5][13] |
| X-ray Crystallography | Provides definitive solid-state structure, including bond lengths, bond angles, and precise geometry. | Confirms either a tetrahedral or square-planar geometry. [5] |
| UV-Visible Spectroscopy | Provides information on the electronic transitions and coordination environment. | Different geometries exhibit distinct absorption bands. For example, tetrahedral complexes often show characteristic d-d transitions. [14] |
| Elemental Analysis | Confirms the bulk purity and empirical formula of the compound. | The calculated percentages of C, H, and Cl should match the experimental values within an acceptable margin (±0.4%). [5] |
Part 5: Safety and Handling Considerations
-
Nickel Compounds: Nickel chlorides are classified as potential carcinogens and skin sensitizers. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Phosphine Ligands: Triphenylphosphine is relatively air-stable but can be an irritant. Other phosphine ligands, particularly alkylphosphines, can be toxic and pyrophoric (ignite spontaneously in air). Always consult the Safety Data Sheet (SDS) for each specific ligand and handle with appropriate care, using an inert atmosphere when necessary.
Conclusion
The synthesis of nickel phosphine complexes from nickel(II) chloride is a fundamental and highly accessible entry point into the rich field of nickel catalysis. The direct ligand substitution method provides a robust and high-yielding route to a wide variety of stable Ni(II) pre-catalysts. By understanding the roles of the nickel precursor, the phosphine ligand, and the reaction conditions, researchers can reliably synthesize and characterize these critical compounds. The ability to generate catalytically active Ni(0) species in situ from these stable Ni(II) precursors further enhances their utility, making them cornerstone materials for innovation in drug discovery, materials science, and organic synthesis.
References
-
Mixed NHC/Phosphine Ni(II) Complexes: Synthesis and Their Applications as Versatile Catalysts for Selective Cross-Couplings of ArMgX with Aryl Chlorides, Fluorides, and Methyl Ethers. Organometallics, ACS Publications. Available at: [Link]
-
Nickel catalysis: Insights for catalyst selection. InCatT. Available at: [Link]
-
Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. MDPI. Available at: [Link]
-
Syntheses and Characterization of Nickel(II) and Ruthenium(II) Complexes with the Novel Phosphine Ligands 1-((Diphenylphosphino)methyl). ACS Publications. Available at: [Link]
-
The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. UBC Library Open Collections. Available at: [Link]
-
Synthesis, Mechanism of Formation, and Catalytic Activity of Xantphos Nickel π-Complexes. University of Rochester. Available at: [Link]
-
Synthesis, properties, and X-ray structural characterization of [tris(2-diphenylphosphinoethyl)phosphine]nickel(I) perchlorate and triphenylphosphine[tris(2-diphenylarsinoethyl)amine]nickel(I) perchlorate. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. PubMed - NIH. Available at: [Link]
-
Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews, ACS Publications. Available at: [Link]
-
THE SYNTHESIS, CHARACTERIZATION, AND REACTIVITY OF NICKEL 2-PYRJDYLPHOSPHINE COMPLEXES. Open Collections, UBC. Available at: [Link]
-
The Synthesis and Spectroscopic Study of Nickel Phosphine Complexes. ThaiJO. Available at: [Link]
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Synthesis of Nickel Phosphine Complexes. Scribd. Available at: [Link]
-
synthesis and characterization of ٍ[Ni(PPh3)2Cl2 ]. Prezi. Available at: [Link]
-
Nickel Phosphanido Hydride Complex: An Intermediate in the Hydrophosphination of Unactivated Alkenes by Primary Phosphine. Organometallics, ACS Publications. Available at: [Link]
-
What is the role of solvents in the synthesis of [Ni(PPh3)2Cl2] complex? StackExchange. Available at: [Link]
-
Nickel Complexes of Allyl and Vinyldiphenylphosphine. ChemRxiv. Available at: [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. The Doyle Group. Available at: [Link]
-
Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. Royal Society of Chemistry. Available at: [Link]
-
Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. PubMed. Available at: [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]
-
PSP-coordinated nickel(II) complexes as Kumada coupling catalysts. ChemRxiv. Available at: [Link]
-
Nickel phosphine complexes. Crystal and molecular structure of a new nickel(I) complex: [Ni(P(CH3)3)4]B(C6H5)4. Journal of the American Chemical Society. Available at: [Link]
-
(PDF) Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. ResearchGate. Available at: [Link]
-
Are there different methods for synthesizing trans-Chloro(phenyl)bis(triphenylphosphine)nickel(II)? ResearchGate. Available at: [Link]
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Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship.org. Available at: [Link]
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Nickel Complexes in C‒P Bond Formation. PMC - NIH. Available at: [Link]
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Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. DalSpace. Available at: [Link]
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Synthesis and Properties of Nickel(II) Complexes Containing Trimethylphosphine and Thiophenolato‐Ligands. ResearchGate. Available at: [Link]
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Synthesis of nickel complexes. UKEssays.com. Available at: [Link]
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Methodological & Application
The Versatile Catalyst: Dichlorobis(tributylphosphine)nickel(II) in Modern Cross-Coupling Reactions
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for efficient, robust, and cost-effective catalytic systems for carbon-carbon and carbon-heteroatom bond formation is a perpetual endeavor. Among the arsenal of transition metal catalysts, nickel complexes have garnered significant attention as powerful alternatives to their palladium counterparts, owing to nickel's earth abundance and unique reactivity.[1][2] Dichlorobis(tributylphosphine)nickel(II), [NiCl₂(PBu₃)₂], has emerged as a particularly versatile and valuable catalyst for a wide array of cross-coupling reactions, finding applications in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials.[3][4] This guide provides an in-depth exploration of the applications and protocols for this remarkable catalyst.
Introduction to Dichlorobis(tributylphosphine)nickel(II)
Dichlorobis(tributylphosphine)nickel(II) is an air-stable, red to purple crystalline solid that serves as a convenient precatalyst for a variety of nickel-catalyzed transformations.[5] The tributylphosphine ligands play a crucial role in its catalytic activity. Compared to the more commonly used triphenylphosphine (PPh₃) ligands, the trialkylphosphine ligands in [NiCl₂(PBu₃)₂] are more electron-rich and possess a different steric profile. This enhances the electron density at the nickel center, which can facilitate key steps in the catalytic cycle, such as oxidative addition, particularly with less reactive electrophiles like aryl chlorides.[6][7]
Table 1: Physical and Chemical Properties of Dichlorobis(tributylphosphine)nickel(II)
| Property | Value | Reference |
| CAS Number | 15274-43-8 | [8] |
| Molecular Formula | C₂₄H₅₄Cl₂NiP₂ | [8] |
| Molecular Weight | 534.23 g/mol | [8] |
| Appearance | Red to purple powder or crystals | [5] |
| Melting Point | 43-45 °C | [5] |
The Catalytic Cycle: A Mechanistic Overview
While the specific mechanism can vary depending on the reaction type and substrates, a general catalytic cycle for nickel-catalyzed cross-coupling reactions initiated from a Ni(II) precatalyst like [NiCl₂(PBu₃)₂] typically involves the following key steps:
Figure 1: General catalytic cycle for Ni-catalyzed cross-coupling.
-
Reduction of Ni(II) to Ni(0): The Ni(II) precatalyst is reduced in situ to the catalytically active Ni(0) species. This can be achieved by various reagents, including organometallic partners (e.g., Grignard or organozinc reagents) or external reducing agents.
-
Oxidative Addition: The Ni(0) complex undergoes oxidative addition to the organic electrophile (e.g., an aryl halide, Ar-X), forming a Ni(II) intermediate. The electron-rich nature of the tributylphosphine ligands facilitates this step, especially for challenging substrates like aryl chlorides.[7]
-
Transmetalation: The organometallic nucleophile (e.g., an organoboron, organozinc, or organomagnesium compound, R-M) transfers its organic group to the Ni(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the desired product (Ar-R) and regenerating the active Ni(0) catalyst.
It is important to note that nickel catalysis can also proceed through alternative mechanistic pathways involving Ni(I) and Ni(III) intermediates, particularly in reactions involving radical processes.[9][10] The specific pathway is influenced by the ligands, substrates, and reaction conditions.
Applications in Cross-Coupling Reactions
[NiCl₂(PBu₃)₂] has demonstrated its efficacy in a range of important cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a powerful method for forming C(sp²)-C(sp²) bonds, can be effectively catalyzed by nickel complexes. While palladium has been the traditional catalyst of choice, nickel catalysts like [NiCl₂(PBu₃)₂] offer a cost-effective alternative, particularly for the coupling of aryl chlorides.[8][11] The higher reactivity of nickel catalysts often allows for the coupling of these less reactive electrophiles under milder conditions than those required for palladium-based systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a general starting point; optimization of reaction parameters may be necessary for specific substrates.
Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[NiCl₂(PBu₃)₂] (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, base, and [NiCl₂(PBu₃)₂].
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas/liquid chromatography-mass spectrometry (GC/LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Kumada-Tamao-Corriu Coupling
The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction to be discovered and involves the reaction of a Grignard reagent with an organic halide.[1] Nickel catalysts are particularly effective for this transformation, and [NiCl₂(PBu₃)₂] can be employed, especially for the coupling of sterically hindered substrates.[12] The strong nucleophilicity and basicity of Grignard reagents necessitate careful substrate selection to avoid side reactions.
Protocol 2: General Procedure for Kumada Coupling of a Sterically Hindered Aryl Bromide
CAUTION: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be rigorously dried, and the reaction must be performed under a strictly inert atmosphere.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Grignard reagent (1.1-1.3 equiv, solution in THF or diethyl ether)
-
[NiCl₂(PBu₃)₂] (1-5 mol%)
-
Anhydrous THF or diethyl ether
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and [NiCl₂(PBu₃)₂].
-
Dissolve the solids in anhydrous THF or diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC/LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, which are generally more functional group tolerant than Grignard reagents.[13][14] Nickel catalysts, including those with tributylphosphine ligands, can effectively promote the coupling of a wide range of electrophiles, including alkyl halides.[15]
Protocol 3: General Procedure for Negishi Coupling of an Alkyl Bromide with an Arylzinc Reagent
Materials:
-
Alkyl bromide (1.0 equiv)
-
Arylzinc reagent (prepared in situ or as a solution, 1.2-1.5 equiv)
-
[NiCl₂(PBu₃)₂] (2-5 mol%)
-
Anhydrous THF
Procedure:
-
If preparing the organozinc reagent in situ, add zinc dust to a flame-dried flask under an inert atmosphere. Activate the zinc (e.g., with 1,2-dibromoethane and chlorotrimethylsilane). Add the aryl halide and stir at the appropriate temperature to form the arylzinc reagent.
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add [NiCl₂(PBu₃)₂] and dissolve it in anhydrous THF.
-
Add the alkyl bromide to the catalyst solution.
-
Slowly add the solution of the arylzinc reagent to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, typically between an aryl or vinyl halide and a terminal alkyne. While palladium is the most common catalyst, nickel-based systems have emerged as viable alternatives.[16] These reactions often require a co-catalyst, such as a copper(I) salt, and a base.
Protocol 4: General Procedure for Sonogashira Coupling of an Aryl Iodide
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
[NiCl₂(PBu₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., a tertiary amine like triethylamine or diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide, [NiCl₂(PBu₃)₂], and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne.
-
Stir the reaction at room temperature or with heating until the starting material is consumed.
-
After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.
-
Perform a standard aqueous workup and purify by column chromatography.
C-N and C-S Cross-Coupling Reactions
Beyond C-C bond formation, nickel catalysis is also a powerful tool for constructing C-N (Buchwald-Hartwig amination) and C-S bonds.[3][17] The use of [NiCl₂(PBu₃)₂] in these transformations offers an economical and efficient route to arylamines and aryl thioethers, which are prevalent motifs in pharmaceuticals and agrochemicals.
Protocol 5: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
[NiCl₂(PBu₃)₂] (1-5 mol%)
-
Strong base (e.g., sodium tert-butoxide, NaOtBu, 1.2-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, combine the aryl chloride, amine (if solid), base, and [NiCl₂(PBu₃)₂] in a Schlenk tube.
-
Add the anhydrous solvent, and the amine if it is a liquid.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress.
-
After cooling, carefully quench the reaction with water.
-
Extract the product, wash the organic layer, dry, concentrate, and purify as described in previous protocols.
Protocol 6: General Procedure for C-S Cross-Coupling of an Aryl Bromide with a Thiol
Materials:
-
Aryl bromide (1.0 equiv)
-
Thiol (1.1-1.5 equiv)
-
[NiCl₂(PBu₃)₂] (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMAc)
Procedure:
-
Combine the aryl bromide, thiol, base, and [NiCl₂(PBu₃)₂] in a Schlenk flask under an inert atmosphere.
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring.
-
Upon completion, perform an aqueous workup and purify by column chromatography.
Synthesis and Handling of the Catalyst
For researchers who wish to prepare the catalyst in-house, a general procedure involves the reaction of a nickel(II) salt with tributylphosphine.
Protocol 7: Synthesis of Dichlorobis(tributylphosphine)nickel(II)
A procedure analogous to the synthesis of dichlorobis(triphenylphosphine)nickel(II) can be adapted.[4][18]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.0 equiv)
-
Tributylphosphine (PBu₃) (2.0-2.2 equiv)
-
Ethanol or glacial acetic acid
Procedure:
-
Dissolve nickel(II) chloride hexahydrate in a minimal amount of hot ethanol or glacial acetic acid.
-
Slowly add the tributylphosphine to the nickel salt solution with stirring.
-
The product will precipitate from the solution. The color may vary depending on the isomeric form.
-
Cool the mixture to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol and then a non-polar solvent like hexane or pentane.
-
Dry the product under vacuum.
Handling and Storage:
Dichlorobis(tributylphosphine)nickel(II) is relatively air-stable, but it is good practice to handle it under an inert atmosphere, especially when setting up reactions.[5] It should be stored in a cool, dry place, away from moisture.
Conclusion
Dichlorobis(tributylphosphine)nickel(II) is a highly effective and versatile catalyst for a broad range of cross-coupling reactions. Its ability to activate challenging substrates like aryl chlorides, coupled with its lower cost compared to palladium catalysts, makes it an attractive option for both academic research and industrial applications. The protocols provided in this guide serve as a starting point for the exploration of this powerful catalyst in the synthesis of diverse and complex molecular architectures. As with any catalytic system, careful optimization of reaction conditions is key to achieving high yields and selectivities. The continued investigation into the nuances of nickel catalysis promises to further expand the synthetic utility of this and related nickel-phosphine complexes.
References
Click to expand
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 16. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Dichlorobis(triphenylphosphine)nickel(II) Chemicals: Nickel.. [askfilo.com]
Suzuki-Miyaura coupling with Dichlorobis(tributylphosphine)nickel(II)
An Application and Protocol Guide to Suzuki-Miyaura Coupling with Dichlorobis(tributylphosphine)nickel(II)
Introduction: The Ascendancy of Nickel in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] While palladium has historically dominated this field, there is a significant and growing interest in leveraging first-row transition metals, like nickel, as more cost-effective and earth-abundant alternatives.[3][4] Nickel catalysts not only offer economic and sustainability advantages but also exhibit unique reactivity, often enabling the coupling of challenging substrates such as aryl chlorides, which are less reactive towards palladium.[5][6]
This guide focuses on the application of Dichlorobis(tributylphosphine)nickel(II), NiCl2(PBu3)2, a versatile and accessible precatalyst for Suzuki-Miyaura reactions. As a Senior Application Scientist, this document aims to provide both the foundational knowledge and the practical, field-proven protocols necessary for researchers, scientists, and drug development professionals to successfully implement this catalytic system. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind experimental choices, and provide a self-validating, step-by-step protocol for its application.
Dichlorobis(tributylphosphine)nickel(II): A Catalyst Profile
Dichlorobis(tributylphosphine)nickel(II) is an air- and moisture-stable Ni(II) complex that serves as a robust precatalyst.[7] The tributylphosphine (PBu3) ligands play a crucial role in its catalytic efficacy. Unlike the more commonly cited triphenylphosphine (PPh3), tributylphosphine is a more electron-rich and sterically demanding alkylphosphine.
Causality of Ligand Choice:
-
Electron-Rich Nature: The electron-donating alkyl groups on the phosphorus atom increase the electron density on the nickel center. This enhanced electron density facilitates the crucial, often rate-limiting, oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.[1][7]
-
Steric Bulk: The steric hindrance provided by the tributyl groups promotes the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[8]
These properties make NiCl2(PBu3)2 an effective catalyst for a range of Suzuki-Miyaura couplings, offering a practical alternative to both palladium and other nickel-based systems.[9][10]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling catalyzed by a Ni(II) precatalyst is generally understood to proceed through a Ni(0)/Ni(II) catalytic cycle.[4] The NiCl2(PBu3)2 precatalyst must first be reduced in situ to the active Ni(0) species. This can be achieved through various methods, though often the reaction conditions themselves, involving the organoboron reagent and base, can facilitate this activation without the need for an external reductant.[7]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active L₂Ni(0) species reacts with the aryl halide (Ar-X) to form a Ni(II) intermediate, L₂Ni(II)(Ar)(X). This step breaks the carbon-halogen bond.
-
Transmetalation: The Ni(II) intermediate reacts with the organoboron reagent (Ar'-B(OR)₂), which has been activated by a base. The aryl group (Ar') is transferred from boron to the nickel center, displacing the halide and forming a new Ni(II) species, L₂Ni(II)(Ar)(Ar'). The base is critical for activating the boronic acid to form a more nucleophilic borate species, facilitating this transfer.[11]
-
Reductive Elimination: The diorganonickel complex, L₂Ni(II)(Ar)(Ar'), undergoes reductive elimination to form the new biaryl product (Ar-Ar') and regenerate the catalytically active L₂Ni(0) species, which can then re-enter the catalytic cycle.[2]
It is crucial to note that off-cycle Ni(I) species can sometimes form through comproportionation between Ni(0) and Ni(II) intermediates. The formation of these Ni(I) species can be detrimental to the catalytic efficiency.[12][13][14] Careful control of reaction conditions helps to minimize these side reactions.
Application Protocol: Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using NiCl2(PBu3)2.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Dichlorobis(tributylphosphine)nickel(II) | Catalyst Grade | Sigma-Aldrich, AK Sci | CAS: 15274-43-8. Store under inert atmosphere, refrigerated (2-8°C). |
| 4-Chlorotoluene | Reagent Grade, ≥99% | Any major supplier | Aryl halide substrate. |
| Phenylboronic Acid | Reagent Grade, ≥97% | Any major supplier | Organoboron coupling partner. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Any major supplier | Base. Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Any major supplier | Reaction solvent. Use from a freshly opened bottle or a solvent purification system. |
| Ethyl Acetate | ACS Grade | Any major supplier | For extraction. |
| Brine (Saturated NaCl solution) | Lab-prepared | For washing during work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Any major supplier | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Any major supplier | For column chromatography. |
| Hexanes | ACS Grade | Any major supplier | Eluent for chromatography. |
| Schlenk flask or oven-dried reaction vial with septum | For maintaining an inert atmosphere. | ||
| Nitrogen or Argon gas supply | High Purity | For creating an inert atmosphere. |
Experimental Workflow Diagram
Step-by-Step Protocol
1. Reaction Setup (Under Inert Atmosphere): a. To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Dichlorobis(tributylphosphine)nickel(II) (13.4 mg, 0.025 mmol, 5 mol%). b. Add potassium phosphate (K₃PO₄) (318 mg, 1.5 mmol, 3.0 equiv.). c. Add phenylboronic acid (91 mg, 0.75 mmol, 1.5 equiv.). d. Finally, add 4-chlorotoluene (63.3 mg, 0.5 mmol, 1.0 equiv.). e. Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
Causality Check: An inert atmosphere is crucial because the active Ni(0) species is sensitive to oxidation by air, which would deactivate the catalyst. A strong base like K₃PO₄ is required to activate the boronic acid for efficient transmetalation.[11]
2. Addition of Solvent and Reaction: a. Through the septum, add 5 mL of anhydrous 1,4-dioxane via syringe. b. Vigorously stir the resulting suspension and degas by bubbling nitrogen or argon through the mixture for 10-15 minutes. c. Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
Causality Check: Higher temperatures are often necessary for nickel-catalyzed couplings of less reactive aryl chlorides to overcome the activation energy of the oxidative addition step.[15] Reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS) to determine the point of completion.
3. Work-up and Extraction: a. After the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature. b. Quench the reaction by adding 10 mL of deionized water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). d. Combine the organic layers and wash with water (15 mL) and then with brine (15 mL). e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Use a non-polar eluent system, such as hexanes or a hexanes/ethyl acetate gradient, to isolate the product (4-methylbiphenyl). c. Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified product. d. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Safety and Handling Precautions
Dichlorobis(tributylphosphine)nickel(II) and its reagents require careful handling.
-
Catalyst: NiCl2(PBu3)2 is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing cancer.[16][17] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.
-
Reagents: Boronic acids can be irritants. Avoid inhalation of dust.
-
General: All manipulations, especially those involving the catalyst and anhydrous solvents, should be performed under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques to prevent catalyst deactivation and ensure reproducibility.[18]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently anhydrous conditions.3. Ineffective base. | 1. Ensure all steps are performed under a strict inert atmosphere. Use a fresh bottle of catalyst.2. Use freshly distilled/dried solvents and oven-dry all glassware.3. Use a fresh, finely powdered, and anhydrous base. Ensure the base is not clumped. |
| Formation of Homocoupling Product (Ar-Ar) | 1. Presence of oxygen.2. Reaction temperature too high. | 1. Thoroughly degas the reaction mixture before heating.2. Optimize the reaction temperature; try running the reaction at a lower temperature (e.g., 80 °C) for a longer period. |
| Protodeborylation of Boronic Acid | 1. Presence of water.2. Base is too strong or reaction time is too long. | 1. Ensure anhydrous conditions.2. Use the stoichiometric amount of base. Monitor the reaction to avoid unnecessarily long reaction times. Consider a milder base if the problem persists. |
| Formation of Ni(I) species | Comproportionation of Ni(0) and Ni(II). | This is an inherent mechanistic possibility.[13] While difficult to control directly without changing the ligand system, ensuring rapid and efficient turnover by optimizing concentration, temperature, and base can help favor the productive catalytic cycle over off-cycle pathways. |
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Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions. ACS Catalysis.
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Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv.
-
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au.
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.
-
Nickel(II)—Aryl Complexes as Catalysts for the Suzuki Cross-Coupling Reaction of Chloroarenes and Arylboronic Acids. ResearchGate.
-
Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv.
-
Nickel Catalyzed Suzuki-Miyaura Cross-Coupling: Reaction Screening and Catalyst Comparison via High-Throughput Experimentation. Thesis.
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. eScholarship.
-
Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate.
-
Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. Royal Society of Chemistry.
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. RSC Publishing.
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. The Doyle Group.
-
Dichlorobis(tributylphosphine)nickel(II). AK Scientific, Inc.
-
Advancing Base-Metal Catalysis: Developing Nickel Catalysis for the Direct Telescope of Miyaura Borylation and Suzuki–Miyaura Cross-Coupling Reactions. Organic Process Research & Development.
-
Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. RSC Publishing.
-
Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt. TCIMail.
-
Dichlorobis(tributylphosphine)nickel(II). Sigma-Aldrich.
-
Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. PMC - NIH.
-
Bis(triphenylphosphine)nickel(II) Dichloride. Santa Cruz Biotechnology.
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Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Thieme.
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Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. ACS Publications.
-
Efficient Nickel Precatalysts for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. The UWA Profiles and Research Repository.
-
Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Lab Manual.
-
Dichlorobis(tributylphosphine)nickel(II). PubChem.
-
Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. PMC.
-
Dichlorobis(tributylphosphine)nickel(II). LookChem.
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science (RSC Publishing).
-
DICHLOROBIS(TRIBUTYLPHOSPHINE)NICKEL(II). ChemicalBook.
-
Scope and Limitation of the Nickel-Catalyzed Coupling Reaction Between Lithium Borates and Mesylates. ResearchGate.
-
Dichlorobis(tributylphosphine)nickel(II). AMERICAN ELEMENTS.
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
-
The Role of Triphenylphosphine Ligands in Nickel Catalysis: Application Notes and Protocols. Benchchem.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
-
Synthesis of Dichlorobis(triphenylphosphine)nickel(II) Chemicals. Filo.
-
Dichlorobis(triphenylphosphine)nickel(II). Wikipedia.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Semantic Scholar.
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. PMC.
-
Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt. TCIMail.
-
Well-defined nickel and palladium precatalysts for cross-coupling. PMC - NIH.
-
Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc.
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- 11. m.youtube.com [m.youtube.com]
- 12. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. aksci.com [aksci.com]
- 17. Dichlorobis(tributylphosphine)nickel(II) | C24H54Cl2NiP2 | CID 6102062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Nickel-Phosphine Catalyzed Buchwald-Hartwig Amination
Executive Summary
The1 is a cornerstone cross-coupling technology for constructing C–N bonds in pharmaceutical development and materials science[1]. While Palladium (Pd) has historically dominated this space, Nickel (Ni) catalysis has emerged as a powerful, earth-abundant alternative. Due to its smaller atomic radius and higher nucleophilicity, Ni readily undergoes oxidative addition into challenging, historically inert electrophiles—such as aryl chlorides, sulfamates, carbamates, and even aryl thioethers—that often stall Pd catalysts[2][3].
However, transitioning from Pd to Ni requires a fundamental shift in ligand design. This application note details the mechanistic causality behind Ni-phosphine catalyst selection, provides a comparative data matrix for ligand optimization, and outlines a self-validating experimental protocol designed to ensure reproducibility in high-throughput or scale-up environments.
Mechanistic Insights: The Causality of Catalyst Design
To successfully execute a Ni-catalyzed BHA, researchers must understand why the classic monodentate dialkylbiaryl phosphines (e.g., XPhos, RuPhos) developed for Palladium often fail for Nickel[4].
The catalytic cycle for Ni-catalyzed amination typically operates via a Ni(0)/Ni(II) pathway. Because Ni is highly electropositive, the oxidative addition of the aryl halide to the Ni(0) species is exceptionally fast. However, this creates a deep thermodynamic well at the resulting Ni(II) amido intermediate. Consequently, reductive elimination becomes the rate-determining step (RDS)[3][5].
If monodentate phosphines are used, the Ni(II) intermediate often adopts a trans-geometry or undergoes single-electron transfer (SET) to form inactive off-cycle Ni(I) species[4]. To force the reaction forward, bidentate bisphosphine ligands (such as DPPF, BINAP, or dcype) are strictly required. These chelating ligands enforce a cis-coordination geometry at the square-planar Ni(II) center—a strict geometric prerequisite for reductive elimination[1][6]. Furthermore, the specific bite angle and steric bulk of these bisphosphines physically compress the aryl and amido groups, lowering the activation barrier for C–N bond formation.
Figure 1: Ni(0)/Ni(II) catalytic cycle for Buchwald-Hartwig Amination highlighting the rate-determining step.
Ligand Selection Matrix
The choice of bisphosphine ligand must be tailored to the specific electrophile and amine pairing. The table below summarizes quantitative and qualitative data across validated Ni-catalyzed protocols.
| Ligand | Structure Type | Optimal Electrophile | Optimal Amine | Key Mechanistic Advantage | Ref |
| DPPF | Bidentate Ferrocene | Aryl Chlorides, Sulfamates | Sec-Alkyl, Anilines | Broad scope; flexible bite angle accommodates bulky transmetalation states. | [7],[3] |
| BINAP | Bidentate Binaphthyl | Aryl Chlorides | Primary Amines | Rigid backbone prevents β-hydride elimination; enables enantioselectivity. | [1],[8] |
| dcype | Bidentate Alkyl | Aryl Thioethers | Primary/Sec Amines | Highly electron-rich; uniquely activates inert C–S bonds via Ni(0). | [5],[9] |
| Josiphos | Bidentate Chiral | Aryl Chlorides | Ammonia / NH₄⁺ salts | Steric tuning provides high selectivity for primary aniline formation. | [8] |
| BPP | Bis(phosphino)pyrrole | Aryl Chlorides | Anilines | Electron-deficient backbone accelerates the rate-limiting reductive elimination. | [4] |
Self-Validating Experimental Protocol
The following protocol describes the coupling of an aryl chloride with a secondary amine using a Ni(COD)₂ / DPPF catalytic system[7].
Why is this a "Self-Validating System"? Nickel(0) is highly sensitive to oxidation. This protocol is engineered with built-in visual and analytical checkpoints. If a step fails (e.g., ligand oxidation or moisture contamination), the system provides immediate feedback, preventing wasted time and resources.
Reagents & Materials
-
Precatalyst : Ni(COD)₂ (5 mol%)
-
Ligand : DPPF (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)
-
Electrophile : Aryl chloride (1.0 equiv)
-
Nucleophile : Secondary amine (1.2 equiv)
-
Base : NaOtBu (1.5 equiv)
-
Solvent : Anhydrous, degassed Toluene (0.2 M)
-
Internal Standard : n-Dodecane (0.1 equiv)
Step-by-Step Methodology
Step 1: Glovebox Preparation & Catalyst Integrity Check
-
Inside a nitrogen-filled glovebox, inspect the Ni(COD)₂.
-
Validation Check: The solid must be bright yellow/orange. If it is green or black, it has oxidized to Ni(II) or degraded to Ni nanoparticles and must be discarded.
-
Step 2: Precatalyst Complexation
-
In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add Ni(COD)₂ (5 mol%) and DPPF (10 mol%).
-
Add 2 mL of anhydrous toluene and stir for 15 minutes at room temperature.
-
Validation Check: The solution will transition from yellow to a deep red/brown color . This visual shift confirms successful ligand exchange and the formation of the active (DPPF)Ni(0) complex. If the solution turns black and deposits a mirror on the glass, the catalyst has aggregated.
-
Step 3: Reagent Assembly
-
To the active catalyst solution, sequentially add the aryl chloride (1.0 equiv), the secondary amine (1.2 equiv), and n-dodecane (0.1 equiv, internal standard).
-
Add NaOtBu (1.5 equiv) last to prevent premature base-induced catalyst degradation.
-
Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 100 °C.
Step 4: Thermal Activation & Kinetic Monitoring
-
Stir vigorously (800 rpm) for 12–24 hours.
-
Validation Check: At 4 hours, cool the reaction briefly, open under N₂, and remove a 50 µL aliquot. Dilute with EtOAc and analyze via GC-MS. Compare the ratio of the aryl chloride to the n-dodecane standard. If the aryl chloride is consumed but the product is absent, the catalytic cycle is trapped at the Ni(II) amido resting state (indicating the need for a more electron-deficient ligand like BPP)[4].
Step 5: Aerobic Quench & Workup
-
Cool the reaction to room temperature and expose it to air.
-
Validation Check: The solution will rapidly turn green or blue-green , confirming the oxidation of the active Ni species to inert Ni(II) salts, effectively quenching the reaction.
-
-
Filter the crude mixture through a short pad of Celite, eluting with EtOAc, and concentrate under reduced pressure for subsequent flash chromatography.
Figure 2: Self-validating experimental workflow for Ni-catalyzed C-N coupling.
References
1.5[5] 2. 2[2] 3.1[1] 4.6[6] 5.7[7] 6.8[8] 7.3[3] 8.4[4] 9.9[9]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. scispace.com [scispace.com]
Application Note: Dichlorobis(tributylphosphine)nickel(II) as a Precursor for Advanced Nickel Catalysis
Executive Summary & Precursor Causality
Dichlorobis(tributylphosphine)nickel(II), formulated as NiCl₂(PBu₃)₂ (CAS: 15274-43-8), has emerged as a highly versatile, air-stable Ni(II) precatalyst in modern organometallic synthesis. Historically, researchers have relied on Ni(COD)₂ as a primary source of active Ni(0). However, the extreme temperature and oxygen sensitivity of Ni(COD)₂ imposes severe operational bottlenecks, requiring strict glovebox handling and limiting scalability[1].
By strategically substituting Ni(COD)₂ with NiCl₂(PBu₃)₂, chemists trade immediate Ni(0) availability for bench stability. The causality behind this choice lies in the ligand electronics: the tributylphosphine (PBu₃) ligands provide sufficient electron density to stabilize the Ni(II) center under ambient conditions, yet remain sufficiently labile under controlled reductive environments to permit rapid substrate and co-ligand coordination[2]. This makes NiCl₂(PBu₃)₂ an ideal precursor for in situ generation of highly active Ni(0) or Ni(I) species for cross-coupling, photoredox dual catalysis, and olefin oligomerization[3].
Mechanistic Activation Pathways
The utility of NiCl₂(PBu₃)₂ hinges on its controlled reduction to lower oxidation states. This is typically achieved via two distinct mechanistic pathways depending on the target application:
-
Single-Electron Transfer (SET) via Photoredox Catalysis: Used primarily in fine chemical and drug development. A photocatalyst and a mild organic reductant (like Hantzsch ester) reduce the Ni(II) center to Ni(0) via visible light, avoiding harsh stoichiometric metals like Zn or Mn that can cause substrate over-reduction[1].
-
Transmetalation via Alkyl Aluminum Co-Catalysts: Used in petrochemical and polymer applications. Silica-grafted alkyl aluminum co-catalysts transmetalate with the Ni(II) center, followed by reductive elimination or β-hydride elimination to yield the active cationic Ni-H or Ni-alkyl species required for olefin insertion[3].
Figure 1: Activation pathways of NiCl2(PBu3)2 to active nickel species via photoredox or alkylation.
Protocol 1: Photoredox-Assisted Reduction for Diastereoselective Allylation
Application Context: Dual photoredox/nickel-catalyzed allylation of aldehydes using Morita–Baylis–Hillman (MBH) acetates to yield functionalized homoallylic alcohols with high syn diastereoselectivity (>20:1)[1].
Causality of Experimental Design:
-
Photocatalyst (3DPAFIPN): Absorbs visible light to initiate the SET cascade.
-
Reductant (Hantzsch Ester - HE): Chosen over Zn powder because Zn is a heterogeneous bulk reductant that can passivate or cause non-selective reduction. HE is a soluble, mild, single-electron donor that allows precise turnover of the Ni(I)/Ni(0) species without degrading the sensitive aldehyde substrate[1].
-
Ligand (o-Phenanthroline): Coordinates to the in situ generated Ni(0) center to tune the steric environment, forcing the transition state that heavily favors the syn diastereoisomer[2].
Step-by-Step Methodology
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂(PBu₃)₂ (5 mol%), o-phenanthroline (7.5 mol%), 3DPAFIPN (3 mol%), and Hantzsch ester (2.0 equiv)[2].
-
Substrate Addition: Add the MBH acetate (1.0 equiv) and the target aldehyde (1.5 equiv)[1].
-
Degassing: Dissolve the mixture in anhydrous THF (to reach 0.1 M relative to the MBH adduct). Degas the solution via three rigorous freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher that will immediately terminate the photoredox cycle[2].
-
Validation Checkpoint: Backfill with argon and irradiate using a blue LED (λ = 450 nm) at room temperature. Self-Validation: Successful initiation is visually confirmed by the sustained, intense luminescence of the 3DPAFIPN dye. If the solution turns cloudy or fluorescence quenches within 30 minutes, oxygen contamination has occurred; abort and re-degas.
-
Reaction: Stir vigorously under irradiation for 60 hours[2].
-
Workup & Isolation: Quench with deionized water, extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography[1].
Quantitative Data: Optimization of Photoredox Allylation
| Entry | Catalyst Precursor | Terminal Reductant | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | NiCl₂(PBu₃)₂ (5 mol%) | Hantzsch Ester (HE) | 88 | >20:1 |
| 2 | Ni(COD)₂ (5 mol%) | Hantzsch Ester (HE) | 85 | >20:1 |
| 3 | NiCl₂(PBu₃)₂ (5 mol%) | Zn powder | <10 | N/A |
| 4 | None (Control) | Hantzsch Ester (HE) | 0 | N/A |
Data reflects the superiority of the HE/NiCl₂(PBu₃)₂ system over traditional metallic reductants[1].
Protocol 2: Activation for Ethene Dimerization via Solid Co-Catalyst
Application Context: NiCl₂(PBu₃)₂ acts as a highly active precursor for the dimerization of ethene to butenes when activated by a silica-supported monomeric alkylaluminum co-catalyst[3].
Causality of Experimental Design:
-
Silica-Grafted Tris(neopentyl)aluminum: Homogeneous aluminum alkyls often lead to bimolecular deactivation of the active nickel species. Grafting the aluminum onto a silica surface (e.g., SBA-15 or MCM-41) spatially isolates the active monomeric Lewis acidic sites. This prevents deactivation and drastically increases the turnover frequency (TOF)[3].
Step-by-Step Methodology
-
Co-Catalyst Preparation: Graft tris(neopentyl)aluminum onto partially dehydroxylated silica under strictly anhydrous and anaerobic conditions inside a glovebox[3].
-
Pre-Activation: In a high-pressure autoclave reactor, suspend the silica-supported co-catalyst in anhydrous toluene. Inject a solution of NiCl₂(PBu₃)₂ in toluene to achieve an Al/Ni molar ratio of 50:1[4].
-
Validation Checkpoint: Seal the autoclave, purge with ethene gas, and pressurize to 15 bar. Self-Validation: The generation of the active cationic Ni species and subsequent ethene insertion is highly exothermic. Successful initiation is validated by an immediate, measurable temperature spike in the autoclave and a rapid drop in ethene pressure. If pressure remains static after 10 minutes, transmetalation has failed (likely due to moisture poisoning).
-
Dimerization: Stir the mixture at 25–50 °C. Maintain strict temperature control using an external cooling jacket to prevent thermal runaway[4].
-
Quenching: Vent the unreacted ethene and quench the catalyst with acidified ethanol. Analyze the liquid phase via GC-FID to determine the yield and selectivity[3].
Quantitative Data: Ethene Dimerization Performance
| Co-Catalyst System | Al:Ni Ratio | Pressure (bar) | TOF (mol C₂H₄ / mol Ni·h) | Selectivity (Butenes) |
| DEAC@MCM-41 | 50:1 | 15 | 498,000 | >90% |
| Al(CH₂tBu)₃@SiO₂ | 50:1 | 15 | 450,000 | >90% |
| Homogeneous DEAC | 50:1 | 15 | 120,000 | ~85% |
Data demonstrates that spatially isolating the aluminum co-catalyst on silica yields a ~4x increase in TOF compared to homogeneous systems[3][4].
Troubleshooting & Quality Control
-
Precursor Integrity: NiCl₂(PBu₃)₂ is a dark crystalline solid. If the solid appears pale or white, the phosphine ligands may have oxidized to phosphine oxides, rendering the precursor catalytically dead. Store at 2-8°C.
-
Ligand Poisoning: In cross-coupling workflows, avoid using strongly coordinating solvents like acetonitrile. These can competitively bind the Ni center, displacing the labile PBu₃ ligands and stalling the catalytic cycle before substrate activation can occur[2].
References
-
Photoredox/Nickel-Catalyzed Diastereoselective Allylation of Aldehydes with Morita-Baylis-Hillman Adducts | ACS Catalysis |[Link]
-
Silica-Grafted Tris(neopentyl)aluminum: A Monomeric Aluminum Solid Co-catalyst for Efficient Nickel-Catalyzed Ethene Dimerization | Angewandte Chemie International Edition |[Link]
Sources
- 1. Photoredox/Nickel-Catalyzed Diastereoselective Allylation of Aldehydes with Morita-Baylis-Hillman Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 3. Silica-Grafted Tris(neopentyl)aluminum: A Monomeric Aluminum Solid Co-catalyst for Efficient Nickel-Catalyzed Ethene Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in Kumada coupling with Dichlorobis(tributylphosphine)nickel(II)
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are utilizing Dichlorobis(tributylphosphine)nickel(II) — NiCl2(PBu3)2 in Kumada-Corriu cross-coupling reactions.
While palladium-based systems often dominate modern cross-coupling, nickel catalysts like NiCl2(PBu3)2 offer unparalleled reactivity for challenging, unactivated electrophiles. However, the highly electron-donating and structurally flexible nature of the tributylphosphine (PBu3) ligand introduces specific mechanistic vulnerabilities. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you maximize your product yield.
Part 1: Mechanistic Causality & Pathway Analysis
To troubleshoot a reaction, you must first understand the electronic environment of your catalyst. The PBu3 ligand is a strong σ-donor, which renders the nickel center highly electron-rich. This drastically lowers the activation energy required for the oxidative addition of notoriously difficult alkyl and aryl halides[1].
However, PBu3 is a monodentate, relatively small ligand. It lacks the rigid steric bulk of bidentate phosphines (like dppf) or N-heterocyclic carbenes (NHCs). Because steric crowding is the primary driving force that accelerates reductive elimination, the intermediate complexes in a NiCl2(PBu3)2 system have longer lifetimes. This kinetic delay opens the door for two major yield-killing side reactions: radical-mediated homocoupling [2] and β-hydride elimination [3].
Figure 1: Catalytic cycle of NiCl2(PBu3)2 Kumada coupling and primary side-reaction pathways.
Part 2: Troubleshooting FAQs
Q1: Why am I getting high amounts of the homocoupled aryl halide (Ar-Ar)?
The Causality: Homocoupling in Ni-catalyzed Kumada reactions typically occurs when the normal reductive elimination pathway is kinetically slow (often seen with electron-rich aryl halides). This allows the Grignard reagent to reduce the Ar-Ni(II)-X intermediate into an Ar-Ni(I) species. This Ni(I) radical species can undergo a secondary oxidative addition with another equivalent of the aryl halide to form a Ni(III) complex, which rapidly reductively eliminates the Ar-Ar homocoupled byproduct[2]. The Solution: You must control the steady-state concentration of the Grignard reagent. Use a syringe pump for slow, continuous addition over 30–60 minutes. This ensures transmetalation occurs exactly when needed, without providing excess equivalents that drive the Ni(I)/Ni(III) radical pathway.
Q2: I am using an alkyl Grignard reagent and seeing massive amounts of isomerized alkenes and reduced aryl species (Ar-H). How do I stop this?
The Causality: You are observing β-hydride elimination. Alkyl groups possessing β-hydrogens can rapidly undergo β-hydride elimination from the Ar-Ni(II)-R transmetalation complex before reductive elimination can occur[3]. Because PBu3 lacks extreme steric bulk, the activation energy barrier for β-hydride elimination is easily breached at room temperature. The Solution: Lower the reaction temperature significantly. Running the reaction at -10 °C to 0 °C kinetically suppresses β-hydride elimination while still allowing the highly active NiCl2(PBu3)2 catalyst to perform the cross-coupling[3].
Q3: The reaction stalls with unreacted electrophile, even though I added exactly 1.0 equivalent of Grignard.
The Causality: The NiCl2(PBu3)2 precatalyst is a Nickel(II) species. It requires two equivalents of the Grignard reagent just to reduce the precatalyst to the active Nickel(0) species (forming a homocoupled Grignard byproduct in the initiation step)[1]. Furthermore, Grignard reagents are highly sensitive to protonolysis from trace moisture[4]. The Solution: Always use at least 1.2 to 1.5 equivalents of the Grignard reagent. Titrate your Grignard reagent immediately before use to ensure accurate molarity.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution when coupling an aryl bromide with a β-hydrogen-containing alkyl Grignard reagent using NiCl2(PBu3)2.
| Parameter Adjusted | Temperature (°C) | Catalyst Loading (mol%) | Grignard (equiv) | Target Yield (%) | Primary Byproduct Profile |
| Baseline | 25 | 2.5 | 1.2 | 45 | High Alkene / Ar-H (β-hydride elim.) |
| Temp Reduction | 0 | 2.5 | 1.2 | 65 | Moderate Alkene / Ar-H |
| Temp + Cat Increase | -10 | 5.0 | 1.5 | 88 | Trace β-hydride elim. |
| Excess Grignard | -10 | 5.0 | 3.0 | 70 | High Ar-Ar (Homocoupling) |
Data synthesis based on optimization principles for 3[3].
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol integrates real-time validation checks.
Reagents: Aryl halide (1.0 mmol), Alkyl Grignard reagent (1.5 mmol, freshly titrated), NiCl2(PBu3)2 (0.05 mmol, 5 mol%), Anhydrous THF (2.0 mL).
Step 1: Catalyst Activation & Setup
-
In a nitrogen-filled glovebox, add NiCl2(PBu3)2 (26.7 mg, 5 mol%) and the aryl halide (1.0 mmol) to an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line.
-
Inject 2.0 mL of anhydrous, degassed THF to achieve a 0.5 M concentration of the electrophile.
Step 2: Temperature Acclimation
-
Submerge the Schlenk flask in an ice/brine bath to bring the internal temperature to -10 °C. Causality: This specific temperature is critical to kinetically lock out β-hydride elimination while maintaining oxidative addition efficiency.
Step 3: Transmetalation Control (Slow Addition)
-
Load the freshly titrated Grignard reagent (1.5 equiv) into a gas-tight syringe.
-
Using a syringe pump, add the Grignard reagent dropwise over 30 minutes. Causality: Slow addition prevents the buildup of unreacted Grignard, shutting down the Ni(I)/Ni(III) homocoupling pathway.
Step 4: Self-Validation Check
-
At t = 45 minutes, withdraw a 50 µL aliquot via a micro-syringe.
-
Quench immediately in 100 µL of cold methanol and analyze via GC-FID or GC-MS.
-
Validation A: If the ratio of cross-coupled product to reduced electrophile (Ar-H) is < 10:1, β-hydride elimination is competing. Immediately lower the reaction temperature by an additional 5 °C.
-
Validation B: If unreacted Ar-X remains high but no Ar-H is present, the Grignard reagent may have degraded due to trace moisture. Add an additional 0.2 equivalents of Grignard.
-
Step 5: Quench and Isolation
-
Once full conversion is validated via GC, quench the reaction at -10 °C by slowly adding 2.0 mL of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 × 5 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via standard flash column chromatography.
References
Sources
Technical Support Center: Dichlorobis(tributylphosphine)nickel(II) Catalyst Handling & Troubleshooting
Welcome to the Advanced Technical Support Center for Dichlorobis(tributylphosphine)nickel(II) —
This guide provides field-proven insights, self-validating protocols, and diagnostic tools to ensure the integrity of your catalytic cycles.
Part 1: Diagnostic Matrix for Catalyst Deactivation
When troubleshooting catalytic failure, visual and kinetic data are your primary diagnostic tools. The following table summarizes quantitative and qualitative indicators of
| Symptom / Observation | Kinetic Impact | Root Cause (Mechanistic) | Immediate Corrective Action |
| Reaction mixture turns opaque black shortly after reduction. | Complete cessation of turnover (TOF drops to 0). | Aggregation to Nickel Black: Coordinatively unsaturated Ni(0) aggregates due to lack of stabilizing substrate or excess ligand[4]. | Add substrate before the reducing agent. Supplement with 5-10 mol% free |
| Gradual color shift from red/brown to pale green over time. | Slow, linear decay in reaction rate. | Ligand Oxidation: Trace | Rigorously degas solvents (Freeze-Pump-Thaw x3). Check glovebox |
| Stalled reaction at ~50% conversion (No color change). | Plateau in yield; active catalyst concentration depleted. | Off-Cycle Dimerization / C-P Cleavage: Ni(0) dimerizes and inserts into the C-P bond of the phosphine, causing irreversible catalyst death[2]. | Lower reaction temperature. Increase substrate concentration to outcompete off-cycle dimerization. |
| Unexpected isomerization of olefin products (e.g., in dimerization). | High conversion, but poor product selectivity. | Increase background pressure of inert gas or add a stabilizing additive to occupy the open coordination site. |
Part 2: Deep-Dive Troubleshooting FAQs
Q1: Why does my reaction mixture crash out as "nickel black" immediately upon adding the reductant?
The Causality:
Q2: How does trace oxygen specifically deactivate ?
The Causality: While the Ni(II) center in the pre-catalyst is relatively stable, the tributylphosphine ligands are highly electron-rich trialkylphosphines. These ligands are exceptionally vulnerable to oxidation by trace
Q3: My reaction is strictly anaerobic, yet the catalyst still dies mid-reaction. What is the intrinsic deactivation pathway?
The Causality: Even under perfect inert conditions, monoligated or biligated Ni(0)-phosphine complexes can undergo intrinsic thermal degradation. Following a product-forming reductive elimination step, the regenerated Ni(0) species can dimerize. Once dimerized, the low-valent nickel can undergo an oxidative addition into the C-P bond of its own phosphine ligand[2]. This multinuclear C-P activation forms a phosphido-bridged Ni(0)/Ni(II) dimer that is completely recalcitrant to re-entering the catalytic cycle[2].
The Solution: This is a concentration-dependent bimolecular decay pathway. To suppress it, you can add a slight excess of free
Part 3: Mechanistic Visualization
The following diagram maps the logical flow of the two primary deactivation pathways: Exogenous (Oxidation) and Endogenous (Dimerization).
Fig 1: Mechanistic pathways of NiCl2(PBu3)2 deactivation via oxidation and C-P bond cleavage.
Part 4: Self-Validating Experimental Protocol
To prevent the deactivation pathways detailed above, utilize this self-validating Standard Operating Procedure (SOP) for setting up
Step-by-Step Methodology: Air-Free In-Situ Reduction
Prerequisites: All glassware must be oven-dried at 120°C overnight. Solvents must be anhydrous and degassed via three Freeze-Pump-Thaw cycles.
-
Glovebox Preparation (Validation:
< 1 ppm, < 1 ppm):-
Inside an argon-filled glovebox, weigh the required amount of
(typically 5-10 mol%) into a heavy-walled Schlenk tube equipped with a PTFE stir bar. -
Self-Validation: The pre-catalyst should be a dark red/brown crystalline solid. If it appears pale green, it has already degraded to hydrated nickel salts.
-
-
Substrate and Additive Loading:
-
Add the electrophilic substrate (e.g., aryl halide) and any solid bases or additives directly to the Schlenk tube.
-
Crucial Step: If utilizing supplemental free
to stabilize the active species, add it now.
-
-
Solvent Addition & Sealing:
-
Add the rigorously degassed solvent (e.g., THF or Toluene). Seal the Schlenk tube with a secure Teflon valve, remove it from the glovebox, and attach it to a dual-manifold Argon Schlenk line.
-
-
Temperature Control & Reduction:
-
Submerge the reaction vessel in a cooling bath (0°C to -20°C depending on the reductant).
-
Using a gas-tight syringe purged three times with Argon, slowly add the reducing agent (e.g., DIBAL-H or a Grignard reagent) dropwise[3].
-
Self-Validation: You should observe a distinct color change indicating the formation of the low-valent Ni species. If the solution turns instantly black and opaque, the reduction was too fast, or the substrate failed to coordinate[4].
-
-
Catalytic Turnover:
-
Slowly warm the reaction to the designated operating temperature. Maintain a positive pressure of Argon throughout the duration of the reaction.
-
Fig 2: Sequential workflow for the air-free setup and reduction of NiCl2(PBu3)2.
References
Sources
Technical Support Center: Handling, Storage, and Troubleshooting of Air-Sensitive Nickel Catalysts
Introduction
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reproducibility of nickel-catalyzed cross-coupling reactions. In the vast majority of cases, the root cause is not the ligand or the substrate, but the degradation of the nickel source. Bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)2, has been the gold standard precatalyst for decades due to its broad generality across diverse ligand classes[1]. However, its extreme sensitivity to oxygen, moisture, and temperature makes it notoriously difficult to handle[2].
This guide provides field-proven protocols, mechanistic troubleshooting, and modern alternatives to ensure self-validating, reproducible workflows in your drug development and synthetic efforts.
Section 1: The Mechanistic Reality of Ni(COD)2 Degradation
Why is Ni(COD)2 so unstable? The lability of the cyclooctadiene (COD) ligands is a double-edged sword. While it allows for facile ligand exchange to form the active catalytic species during a reaction, it also leaves the electron-rich Ni(0) center highly vulnerable. Above 0 °C, or in the presence of trace oxygen, the complex undergoes rapid decomposition[3]. Oxygen triggers an irreversible oxidation to catalytically inactive Ni(II) oxides/hydroxides[4]. Thermal stress or contact with active metal surfaces induces premature ligand dissociation, leading to the agglomeration of Ni(0) into insoluble "nickel black" nanoparticles[3][5].
Mechanistic pathways of Ni(COD)2 degradation via oxidation and thermal ligand dissociation.
Section 2: Standard Operating Procedure (SOP) for Ni(COD)2
To maintain scientific integrity, your handling protocol must be a self-validating system. If the physical appearance of the catalyst deviates from a bright mustard-yellow powder, the protocol has failed, and the batch must be discarded.
Step-by-Step Methodology: Glovebox Handling and Storage
-
Atmosphere Preparation: Ensure the glovebox atmosphere is strictly maintained (O2 < 1 ppm, H2O < 1 ppm). Purge the antechamber thoroughly (e.g., 3 cycles of 15 minutes for large antechambers) before bringing in any materials[6].
-
Material Transfer: Ni(COD)2 often arrives in sealed glass ampules. Bring the ampule into the glovebox intact. Open the ampule carefully inside the inert atmosphere to avoid glass shards damaging the gloves[6].
-
Tool Selection (Critical): NEVER use a stainless-steel spatula. The active metal surface can nucleate the decomposition of Ni(COD)2 into metallic nickel black[5]. Always use a glass, PTFE, or ceramic spatula.
-
Weighing & Aliquoting: Transfer the bulk material into a dark, airtight glass vial with a PTFE-lined cap[6]. For frequent use, pre-weigh reaction-specific aliquots into smaller vials to minimize repeated temperature cycling and handling of the main batch.
-
Storage: Store the sealed vials in a dedicated glovebox freezer at -30 °C[4][7]. Ni(COD)2 decomposes slowly even in an inert atmosphere if left at room temperature[3].
Section 3: Troubleshooting & FAQs
Q: My reaction mixture turned black immediately upon adding Ni(COD)2. What happened? A: You have generated nickel nanoparticles (commonly referred to as "nickel black"). This indicates rapid ligand dissociation and metal agglomeration[3]. The most common causes are:
-
Using a stainless-steel spatula during weighing[5].
-
The solvent was not thoroughly degassed, introducing trace O2/moisture[6].
-
The reaction was heated before the stabilizing phosphine or NHC ligand could coordinate to the nickel center. Always ensure ligand exchange occurs at lower temperatures before applying thermal stress.
Q: I suspect my Ni(COD)2 has degraded. How can I verify its integrity before a large screening campaign? A: Visual inspection is your first line of defense. Pure Ni(COD)2 is bright yellow/orange. If it appears dark brown, grey, or black, it has decomposed[3]. For rigorous validation, dissolve a small amount in degassed C6D6 and perform a 1H NMR analysis; look for the characteristic sharp olefinic peaks of coordinated COD versus the shifted peaks of free, dissociated COD.
Q: I do not have access to a glovebox. Can I still perform nickel catalysis? A: Yes. You have two primary strategies:
-
In-situ Reduction: Use an air-stable Ni(II) salt (e.g., NiCl2·glyme) and reduce it in situ to Ni(0) using a metal reductant like Zinc dust or Manganese[3][8]. Note that this requires rigorous solvent degassing and may be incompatible with easily reducible functional groups.
-
Bench-Stable Precatalysts: Transition to next-generation air-stable Ni(0) or Ni(II) precatalysts (see Section 4).
Section 4: Next-Generation Air-Stable Alternatives
The reliance on Ni(COD)2 is a historical artifact. Recent advancements have provided robust, air-stable alternatives that bypass the need for a glovebox while maintaining exceptional catalytic efficacy[8].
Quantitative Comparison of Nickel Precatalysts
| Precatalyst | Oxidation State | Air Stability | Storage Requirement | Activation Mechanism |
| Ni(COD)2 | Ni(0) | None (Decomposes instantly) | Glovebox Freezer (-30 °C) | Spontaneous ligand exchange |
| Ni(COD)(DQ) | Ni(0) | High (Stable for months) | Benchtop (Room Temp) | Ligand exchange |
| Ni(0)-stilbene | Ni(0) | High (Stable for ~1 month) | Benchtop (Room Temp) | Ligand exchange |
| (TMEDA)Ni(o-tolyl)Cl | Ni(II) | High (Crystalline solid) | Benchtop (Room Temp) | Thermal (>60 °C) / Transmetalation |
Causality Insight: Why is Ni(COD)(DQ) stable while Ni(COD)2 is not? Duroquinone (DQ) is a highly electron-deficient alkene compared to COD. It acts as a superior π-acceptor, pulling electron density away from the Ni(0) center, thereby stabilizing the 18-electron complex against oxidative attack while remaining labile enough for catalytic activation. Similarly, Doyle's [(TMEDA)Ni(o-tolyl)Cl] utilizes TMEDA as an easily displaced "dummy ligand" and an o-tolyl group to sterically shield the nickel center from associative substitution and oxidation[1].
Activation pathways for modern air-stable Ni(0) and Ni(II) precatalysts into active species.
Section 5: Experimental Protocol - Benchtop Cross-Coupling using Ni(COD)(DQ)
This self-validating protocol demonstrates how to utilize an air-stable alternative for a standard Suzuki-Miyaura or dehalogenative polycondensation reaction without a glovebox[7][9].
Step-by-Step Methodology:
-
Reagent Weighing (Benchtop): On an open benchtop, weigh the required amounts of Ni(COD)(DQ) (e.g., 5 mol%), your desired ligand (e.g., dppf or an NHC salt, 5-10 mol%), aryl halide, boronic acid, and base into a standard Schlenk tube or a reaction vial equipped with a PTFE septum[9].
-
Atmosphere Exchange: Seal the vessel. Connect it to a Schlenk line and perform three cycles of vacuum evacuation followed by backfilling with dry Argon or Nitrogen. (Note: While the precatalyst is air-stable, the active catalytic species generated in step 4 will be air-sensitive).
-
Solvent Addition: Add rigorously degassed and anhydrous solvent (e.g., THF or Toluene) via syringe through the septum.
-
Activation & Reaction: Stir the mixture at room temperature for 10-15 minutes to allow for initial ligand exchange (the solution color will typically shift as the active L-Ni(0) species forms). Heat the reaction to the required temperature (e.g., 60-120 °C) for the specified time[9].
-
Quenching: Expose the reaction to air to deliberately oxidize and deactivate the nickel species, then filter through a short pad of silica or Celite to remove nickel salts before downstream purification.
References
-
MPI für Kohlenforschung. "MPI für Kohlenforschung develops new class of stable, easy-to-handle nickel complexes for practical application in nickel catalysis." mpg.de. Available at: [Link]
-
ResearchGate. "Recent Developments in the Field of Air‐Stable Nickel(0) Precatalysts for Cross‐Coupling Reactions." researchgate.net. Available at: [Link]
-
MDPI. "Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds." mdpi.com. Available at: [Link]
-
The Doyle Group / ACS Publications. "A Modular, Air-Stable Nickel Precatalyst." Organic Letters. Available at: [Link]
-
EPFL. "Glove box standard operating procedures." epfl.ch. Available at: [Link]
-
MDPI. "Nickel(BiPhePhos)-Catalyzed Hydrocyanation of Styrene—Highly Increased Catalytic Activity by Optimized Operational Procedures." mdpi.com. Available at: [Link]
-
ACS Publications. "The Use of Ni(cod)(dq) (COD: 1,5-Cyclooctadiene; DQ: Duroquinone) for the Dehalogenative Coupling Polycondensation to π-Conjugated Polyarylenes." Organic Process Research & Development. Available at: [Link]
-
Reddit Chempros. "Ni(COD)2 synthesis/handling." reddit.com. Available at: [Link]
-
ChemRxiv. "1,5-cyclooctadiene; DQ: duroquinone) for the dehalogenative coupling polycondensation to π-conjugated polyarylenes." chemrxiv.org. Available at: [Link]
-
Kobe University. "1,5- Cyclooctadiene; DQ: Duroquinone) for the Dehalogenative Coupling Polycondensation to π- Conjugated Polyarylenes." kobe-u.ac.jp. Available at: [Link]
-
ACS Publications. "A Modular, Air-Stable Nickel Precatalyst." Organic Letters. Available at: [Link]
Sources
Purification of Dichlorobis(tributylphosphine)nickel(II) after synthesis
Welcome to the Technical Support Center for Organometallic Synthesis. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the synthesis, purification, and troubleshooting of Dichlorobis(tributylphosphine)nickel(II) [NiCl2(PBu3)2].
This catalyst is a highly valuable, electron-rich tool for cross-coupling reactions, Wenkert arylations, and complex pharmaceutical synthesis (1)[1]. However, its long alkyl chains and sensitivity to oxidation present unique purification challenges.
Product Profile & Quantitative Specifications
Before beginning your protocol, verify that your target parameters align with the established physicochemical properties of the complex.
| Property | Specification |
| Chemical Formula | NiCl2(PBu3)2 |
| Molecular Weight | 534.23 g/mol |
| Appearance | Red to dark-red crystalline powder |
| Melting Point | 43 – 49 °C |
| Geometry & Magnetism | trans-Square Planar (Diamagnetic) |
| Solubility | Soluble in benzene, THF, DCM, and hot ethanol |
Data supported by literature standards for nickel-phosphine complexes (2)[2].
Synthesis & Purification Workflow
Workflow for the synthesis and purification of Dichlorobis(tributylphosphine)nickel(II).
Standard Operating Procedure (SOP): Synthesis & Recrystallization
This protocol is designed as a self-validating system: color changes serve as intrinsic checkpoints for geometric and oxidative integrity (3)[3].
Phase 1: Synthesis
-
Preparation: Equip a flame-dried Schlenk flask with a magnetic stir bar. Purge the system with Argon via three vacuum/backfill cycles.
-
Dissolution: Dissolve Nickel(II) chloride hexahydrate (NiCl2·6H2O) in thoroughly degassed ethanol.
-
Ligand Addition: Using a gas-tight syringe, add 2.1 equivalents of tri-n-butylphosphine (PBu3) dropwise. Caution: PBu3 is highly reactive and prone to oxidation.
-
Precipitation: Stir the reaction mixture at room temperature for 2 hours. The solution will shift from green to a deep red, and a dark red precipitate of crude NiCl2(PBu3)2 will form.
-
Isolation: Filter the crude solid under an inert atmosphere (using a Schlenk frit) and wash with a minimal amount of cold, degassed ethanol.
Phase 2: Purification (Recrystallization)
-
Solubilization: Transfer the crude red solid to a clean Schlenk flask. Dissolve the solid in a minimum volume of degassed dichloromethane (DCM) at room temperature. Do not heat above 35 °C.
-
Filtration: Perform a filtration through a Celite pad under Argon to remove any unreacted, insoluble NiCl2.
-
Layering: Carefully layer the deep red DCM filtrate with degassed pentane (1:3 DCM to pentane volume ratio) to create a solvent diffusion gradient.
-
Crystallization: Store the flask at -20 °C for 24–48 hours.
-
Harvesting: Isolate the pure red crystals via vacuum filtration, wash with pre-chilled (-20 °C) pentane, and dry under high vacuum.
Troubleshooting & FAQs
Q: Why does my product form a dark oil instead of crystals during recrystallization? A: NiCl2(PBu3)2 has an exceptionally low melting point of 43–49 °C (2)[2]. If your recrystallization solvent is too warm, or if the solution is supersaturated at room temperature, the complex will "oil out" (melt out of solution) rather than nucleate as a crystal. Actionable Fix: Never heat the solvent above 35 °C. Rely on the DCM/pentane solvent diffusion method at -20 °C rather than temperature-gradient crystallization in ethanol.
Q: My isolated crystals have a greenish tint instead of being dark red. What went wrong? A: A green tint is a diagnostic failure of the ligand field. It strongly indicates either the presence of unreacted NiCl2·6H2O or the formation of paramagnetic tetrahedral nickel species due to ligand oxidation. PBu3 oxidizes readily to tributylphosphine oxide (OPBu3), which is a poor σ-donor and cannot stabilize the desired square-planar geometry. Actionable Fix: Discard the green batch. Ensure strict Schlenk techniques for the next run. Degas all solvents via freeze-pump-thaw cycles and verify the integrity of your PBu3 stock.
Q: How can I improve the yield of my recrystallization? A: The complex is highly soluble in common organic solvents due to its lipophilic butyl chains. Actionable Fix: Minimize the volume of the dissolving solvent (DCM). Always perform the final crystallization step at -20 °C or -78 °C. When washing the filtered crystals, use only pre-chilled (-20 °C) pentane to prevent redissolving the purified product.
Mechanistic & Structural Insights (The "Why")
To master this protocol, you must understand the causality behind the physical behaviors of the complex:
-
Ligand Field Theory & Color: Nickel(II) is a
transition metal. The strong σ-donating ability and steric bulk of the tributylphosphine ligands force the Ni(II) center into a trans-square planar geometry. This specific geometry causes a large splitting of the d-orbitals, pairing all electrons and rendering the complex diamagnetic. This diamagnetism is directly responsible for the characteristic red color (4)[4]. Weaker field ligands (like H2O) result in paramagnetic, tetrahedral or octahedral geometries, which appear green or blue. -
Lattice Energy & Melting Point: Unlike aryl-phosphine analogues like NiCl2(PPh3)2 (which melt at >200 °C), the long, flexible butyl chains of the PBu3 ligands severely disrupt crystal lattice packing efficiency. This drastically lowers the lattice energy, resulting in the unusually low melting point (43–49 °C) and the notorious tendency of the complex to form an oil during purification.
References
-
"DICHLOROBIS(TRIBUTYLPHOSPHINE)NICKEL(II) | LookChem". LookChem.[Link]
-
"Dichlorobis(triphenylphosphine)nickel(II) | Request PDF". ResearchGate.[Link]
-
"Characterization and fluorescence properties of thiophene-modified p- conjugated nickel poly-yne polymers". KPI.ua.[Link]
-
"Coordination Chemistry of Perhalogenated Cyclopentadienes and Alkynes, XXIX. The Reaction of Ni(0) and Pt(0) Phosphane Complexes". Zeitschrift für Naturforschung B.[Link]
Sources
Technical Support Center: Stabilizing Nickel Catalysts in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nickel catalysts. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you overcome common challenges related to the stability of nickel catalysts in solution. Our goal is to empower you with the knowledge to enhance your experimental success by understanding and controlling the factors that influence catalyst performance and longevity.
Introduction: The Challenge of Nickel Catalyst Instability
Nickel, an earth-abundant and cost-effective metal, has emerged as a powerful catalyst for a wide range of chemical transformations, including cross-coupling reactions, hydrogenations, and polymerizations.[1][2] However, the practical application of homogeneous nickel catalysts is often hampered by their instability in solution. Deactivation of the active catalytic species can lead to poor yields, inconsistent results, and difficulty in reaction scale-up. Understanding the root causes of this instability is the first step toward developing robust and reliable catalytic systems.
Common deactivation pathways for nickel catalysts in solution include:
-
Aggregation and Precipitation: Small nickel nanoparticles can agglomerate to form larger, inactive particles that precipitate from the reaction mixture.[3]
-
Oxidation: The active Ni(0) or Ni(I) species are susceptible to oxidation by air, residual water, or certain reagents, forming inactive Ni(II) species.[4]
-
Ligand Dissociation: The supporting ligands that are crucial for catalyst activity and stability can dissociate from the metal center, leaving it vulnerable to deactivation.[5]
-
Dimerization: Nickel(II) intermediates, particularly aryl complexes, can dimerize to form inactive, often insoluble, bridged species.[6][7]
-
Poisoning: Impurities in the reaction mixture, such as sulfur or certain functional groups on the substrates, can irreversibly bind to the nickel center and poison the catalyst.[8]
-
Coking: In high-temperature reactions, carbonaceous deposits can form on the catalyst surface, blocking active sites.[1][8]
This guide will provide you with the tools to diagnose and address these and other common issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding nickel catalyst stability.
Q1: My reaction starts, but then stalls, and I see a dark precipitate. What is happening?
A: This is a classic sign of catalyst deactivation, likely due to the formation of insoluble nickel species. The dark color often indicates the formation of nickel(0) aggregates or inactive dimeric Ni(II) complexes.[7]
-
Possible Causes:
-
Ligand Dissociation: The supporting ligand may be dissociating, leading to unprotected nickel centers that aggregate.[5]
-
Dimerization of Intermediates: Nickel(II) aryl intermediates can dimerize, a process that can be promoted by the dissociation of a halide ligand.[6][7]
-
High Reaction Temperature: Elevated temperatures can accelerate both ligand dissociation and particle agglomeration.[8]
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can slow down deactivation pathways.
-
Switch to a More Stable Ligand: Employing a chelating bidentate ligand, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), can create a more stable complex and prevent ligand dissociation.[5]
-
Use an Excess of Ligand: A slight excess of the ligand can help to suppress dissociation by Le Chatelier's principle.
-
Consider Additives: In some cases, additives can help to stabilize catalytic intermediates and prevent dimerization.[6]
-
Q2: My reaction is not reproducible. What factors should I investigate?
A: Poor reproducibility is often linked to subtle variations in reaction setup and reagent quality that affect the sensitive nickel catalyst.
-
Key Areas to Investigate:
-
Atmosphere Control: Nickel(0) and Ni(I) catalysts are highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware.[4]
-
Solvent Purity: Trace impurities in the solvent, especially water, can deactivate the catalyst. Use freshly distilled or commercially available anhydrous solvents. The coordinating ability of the solvent can also play a significant role in catalyst stability and activity.[9][10][11]
-
Reagent Quality: Substrates and reagents may contain impurities that can act as catalyst poisons. Purifying starting materials can sometimes resolve reproducibility issues.
-
Precatalyst Activation: If you are generating the active Ni(0) species in situ from a Ni(II) precatalyst, the efficiency of this reduction step can be highly variable. Ensure your reducing agent is active and that the activation conditions are consistent.[5]
-
Q3: I am observing the formation of a hydrodehalogenated byproduct. How can I suppress this side reaction?
A: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in nickel-catalyzed cross-coupling. It often involves a nickel-hydride intermediate.[7]
-
Potential Hydride Sources: The amine substrate, solvent, or even trace water can be sources of the hydride.[7]
-
Mitigation Strategies:
-
Choice of Base and Solvent: Carefully screen different bases and ensure the use of anhydrous, non-protic solvents to minimize potential hydride sources.[7]
-
Ligand Modification: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation.
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the pathway leading to hydrodehalogenation.[7]
-
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting common experimental issues.
| Symptom | Potential Causes | Recommended Actions & Protocols |
| Catalyst Precipitates from Solution | 1. Catalyst aggregation/sintering.[3] 2. Dimerization of Ni(II) intermediates.[6][7] 3. Low catalyst solubility in the chosen solvent. | Action 1: Enhance Ligand Stability. Protocol: Switch from a monodentate to a chelating bidentate ligand (e.g., dppf, BINAP) to form a more stable complex.[5] Action 2: Modify Solvent System. Protocol: Screen a range of anhydrous solvents with varying polarities and coordinating abilities. Solvents like THF can sometimes stabilize catalytic species.[11][12] Action 3: Lower Reaction Temperature. Protocol: Run the reaction at the lowest temperature that still provides a reasonable reaction rate to slow down aggregation processes.[8] |
| Reaction Fails to Initiate or Proceeds with Low Yield | 1. Inefficient catalyst activation (Ni(II) to Ni(0)).[5] 2. Catalyst poisoning by impurities.[8] 3. Oxidative deactivation by air/moisture. 4. Slow oxidative addition or reductive elimination step.[5] | Action 1: Optimize Catalyst Activation. Protocol: If using a Ni(II) precatalyst, screen different reducing agents (e.g., Zn, Mn) and ensure their activity.[2] Action 2: Purify Reagents. Protocol: Purify substrates and reagents via distillation, recrystallization, or column chromatography to remove potential catalyst poisons. Action 3: Improve Inert Atmosphere Technique. Protocol: Use a glovebox for reaction setup. If not available, use Schlenk techniques with several vacuum/inert gas cycles. Use freshly degassed solvents. Action 4: Tune Ligand Electronics. Protocol: For slow oxidative addition, switch to a more electron-rich ligand. For slow reductive elimination, a ligand with a larger bite angle may be beneficial.[5] |
| Formation of Olefin Byproducts (β-Hydride Elimination) | 1. The nickel-alkyl intermediate is undergoing β-hydride elimination.[7] | Action 1: Modify the Substrate. Protocol: If possible, use substrates that lack β-hydrogens.[7] Action 2: Employ Bulky or Chelating Ligands. Protocol: Sterically bulky or chelating ligands can disfavor the geometry required for β-hydride elimination.[7] Action 3: Lower the Reaction Temperature. Protocol: Reducing the temperature can often favor the desired reductive elimination over β-hydride elimination.[7] |
Visualizing Catalyst Deactivation and Stabilization
Understanding the dynamic processes occurring in your reaction flask is key to troubleshooting. The following diagrams illustrate common deactivation pathways and the role of ligands in stabilizing the active catalyst.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel catalysis: Insights for catalyst selection - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 12. par.nsf.gov [par.nsf.gov]
Scaling up synthesis of Dichlorobis(tributylphosphine)nickel(II)
Technical Support Center: Scaling Up Synthesis of Dichlorobis(tributylphosphine)nickel(II)
Welcome to the Technical Support Center. Dichlorobis(tributylphosphine)nickel(II) —
As a Senior Application Scientist, I have designed this guide to provide a self-validating protocol and address the most common failure modes encountered during scale-up.
Part 1: Self-Validating Scale-Up Protocol
Note: This methodology relies on visual and thermal self-validation to ensure product integrity at each step. Do not proceed to the next step if the validation criteria are not met.
-
Solvent Deoxygenation: Charge a jacketed reactor with 10 L of absolute ethanol. Sparge with high-purity Argon for a minimum of 60 minutes.
-
Causality: Tributylphosphine (
) is highly nucleophilic and prone to rapid oxidation. Residual dissolved oxygen will convert the ligand to tributylphosphine oxide ( ), destroying the reaction stoichiometry.
-
-
Nickel Dissolution: Under a continuous Argon blanket, add 5.0 mol of Nickel(II) chloride hexahydrate (
). Stir until completely dissolved.-
Validation: The solution must be a clear, emerald green.
-
-
Temperature Control & Ligand Addition: Chill the reactor jacket to 5–10 °C. Using an addition funnel, add 10.5 mol (a slight 5% excess) of
dropwise over 2 hours.-
Causality: The coordination of the phosphine is highly exothermic. Because the final complex has an unusually low melting point of 48–49 °C ()[2], allowing the internal temperature to exceed 30 °C will cause the product to "oil out" as a dense liquid melt rather than precipitating as a crystalline solid.
-
-
Maturation & Complexation: Allow the mixture to stir for 4 hours at 15 °C.
-
Validation: The reaction is self-validating via a distinct color change; the emerald green solution will transition to a deep, dark red ()[2], accompanied by the precipitation of the product.
-
-
Crystallization & Isolation: Cool the reactor to -20 °C for 6 hours to drive complete crystallization. Isolate the dark red solid via anaerobic Schlenk filtration. Wash the filter cake with 2 L of cold (-20 °C), degassed ethanol.
-
Drying: Dry the product under high vacuum (0.1 mbar) at room temperature for 24 hours.
-
Warning: Do not apply heat during drying, as the low melting point makes the solid susceptible to melting and subsequent thermal decomposition.
-
Part 2: Process Workflow
Caption: Workflow for the scale-up synthesis of NiCl2(PBu3)2 under strictly inert conditions.
Part 3: Quantitative Data & Physicochemical Properties
| Parameter | Value | Causality / Impact on Scale-Up |
| Formula | High lipophilicity requires polar protic solvents (like EtOH) to force precipitation. | |
| Molecular Weight | 534.23 g/mol | Determines precise stoichiometric calculations for ligand equivalents ()[2]. |
| Appearance | Dark red crystalline solid | Self-validating indicator of successful coordination; pale colors indicate failure ()[2]. |
| Melting Point | 48–49 °C | Critical thermal threshold; exceeding this during synthesis causes oiling out ()[2]. |
| Typical Yield | 85–92% | Drops significantly if |
Part 4: Troubleshooting & FAQs
Q1: During the addition of
Q2: My isolated yield dropped from 90% at the bench scale to 55% at the pilot scale. The filtrate is unusually pale. What happened?
A2: A pale filtrate combined with a low yield is the hallmark of phosphine oxidation. At larger scales, inadequate degassing of the massive solvent volume leaves residual dissolved oxygen. This oxygen reacts with
Q3: Can I use anhydrous
Q4: The dried catalyst changed from dark red to a brownish-green powder after a few weeks in storage. Is it still active?
A4: No, the catalyst has degraded. The color shift from dark red to brownish-green indicates oxidation of the Ni(II) center or the phosphine ligands, likely due to a compromised seal on the storage container. Nickel chloride phosphine complexes are corrosive and sensitive to prolonged atmospheric exposure ()[2].
Resolution: Always store
References
-
Title: Cas 15274-43-8, DICHLOROBIS(TRIBUTYLPHOSPHINE)NICKEL(II) | lookchem Source: LookChem URL: [Link]
-
Title: Dichlorobis(triphenylphosphine)nickel(II) | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Nickel Phosphine Complexes in Cross-Coupling Reactions
For researchers and professionals in drug development and organic synthesis, the quest for efficient, cost-effective, and robust catalytic systems is perpetual. While palladium has long dominated the landscape of cross-coupling catalysis, nickel has emerged as a powerful, earth-abundant alternative.[1][2] The unique reactivity of nickel allows it to catalyze transformations that are challenging for palladium, such as the coupling of less reactive electrophiles like aryl chlorides and phenol derivatives.[3][4][5] The performance of a nickel catalyst, however, is critically dependent on the ancillary ligands that coordinate to the metal center. Among the most versatile and widely used are phosphine ligands, whose electronic and steric properties can be finely tuned to optimize catalytic activity.[6][7]
This guide provides an in-depth comparison of the catalytic activity of common nickel phosphine complexes, focusing on the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation.[8] We will delve into the structural and electronic factors that govern catalyst performance, provide supporting experimental data, and offer a detailed protocol for a representative transformation.
The Decisive Role of the Phosphine Ligand
The phosphine ligand is not a mere spectator in the catalytic cycle. Its properties directly influence the stability, reactivity, and selectivity of the nickel center. Key factors include:
-
Steric Bulk: The size of the phosphine ligand, often quantified by parameters like the Tolman cone angle or the more nuanced percent buried volume (%Vbur), plays a crucial role.[1][9] Sufficiently bulky ligands can promote the formation of highly reactive, low-coordinate Ni(0) species, which are often essential for the initial oxidative addition step.[10][11] However, excessive bulk can also hinder substrate approach and slow down catalysis.
-
Electronic Properties: The electron-donating ability of the phosphine ligand influences the electron density at the nickel center. Strong σ-donating ligands, such as those with alkyl substituents (e.g., PCy₃), enrich the metal center, facilitating oxidative addition into C-Cl and C-O bonds.[3][12]
-
Bite Angle (for Bidentate Ligands): For chelating bidentate phosphines like dppe, dppp, and dppf, the natural bite angle of the ligand backbone dictates the P-Ni-P bond angle. This geometric constraint significantly impacts the ease of oxidative addition and reductive elimination, the two key steps of the cross-coupling cycle.[13][14]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of aryl halides with arylboronic acids is a benchmark reaction for evaluating catalyst performance. The choice of phosphine ligand can dramatically affect the reaction's efficiency, particularly with challenging substrates like electron-rich or sterically hindered aryl chlorides.
Below is a comparative summary of the performance of several common, air-stable Ni(II)-phosphine precatalysts. These precatalysts are typically reduced in situ to the active Ni(0) species.[15]
| Precatalyst | Ligand Type | Key Structural Feature | Typical Performance with Aryl Chlorides | Reference(s) |
| NiCl₂(dppe) | Bidentate | 5-membered chelate ring, ~85° bite angle | Often shows moderate to good activity. Can be sensitive to substrate sterics. In some cases, catalyst activity is enhanced with additives.[16] | [5][13][16] |
| NiCl₂(dppp) | Bidentate | 6-membered chelate ring, ~91° bite angle | Generally displays higher activity than NiCl₂(dppe) for many substrates, attributed to its larger bite angle which can facilitate reductive elimination.[13][17] | [5][17][18] |
| NiCl₂(dppf) | Bidentate | Large bite angle (~99°), ferrocene backbone | A highly effective and versatile catalyst, often showing superior performance to dppe and dppp, especially in challenging couplings.[18][19][20] | [18][19] |
| (Buchwald)Ni(o-tolyl)Cl | Monodentate | Bulky dialkyl-ortho-biaryl phosphine | Buchwald-type ligands are top performers, often outperforming common bisphosphines. Their steric bulk promotes the formation of reactive monoligated Ni species.[19] | [9][19][21] |
Mechanistic Insights: The Catalytic Cycle
Understanding the catalytic cycle is essential for rational catalyst selection. The generally accepted mechanism for the nickel-catalyzed Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Ni(0) catalyst reacts with the aryl halide (Ar-X) to form a Ni(II) intermediate, (L)ₙNi(Ar)(X). This step is often rate-limiting, and its efficiency is highly dependent on the phosphine ligand (L). Electron-rich and sterically bulky ligands accelerate this process.[3]
-
Transmetalation: The Ni(II) intermediate reacts with the boronic acid derivative (Ar'-B(OR)₂), typically activated by a base, to replace the halide (X) with the second aryl group (Ar'), forming a (L)ₙNi(Ar)(Ar') species.
-
Reductive Elimination: The diorganonickel(II) complex eliminates the final product (Ar-Ar'), regenerating the active Ni(0) catalyst, which can then re-enter the cycle. The steric and electronic properties of the phosphine ligand are crucial for facilitating this bond-forming step.[13][14]
Caption: Generalized catalytic cycle for the Nickel-Phosphine catalyzed Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole and Phenylboronic Acid
This protocol provides a representative procedure for a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.
Causality Behind Choices:
-
Precatalyst: NiCl₂(dppp) is chosen as a robust and commercially available precatalyst that is effective for a range of substrates.[17][18] It is an air-stable solid, simplifying handling.
-
Base: Potassium phosphate (K₃PO₄) is a common and effective base for Suzuki couplings. It is strong enough to facilitate transmetalation but generally does not cause significant side reactions.[12][22]
-
Solvent: A mixture of THF and water is used.[12] THF is an excellent solvent for the organic reagents, while the presence of water can aid in the dissolution of the base and facilitate the transmetalation step.
-
Inert Atmosphere: Nickel catalysts, particularly the active Ni(0) species, are sensitive to oxygen. All manipulations must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add NiCl₂(dppp) (27.1 mg, 0.05 mmol, 5 mol%), phenylboronic acid (183 mg, 1.5 mmol), and anhydrous potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).
-
Inerting: Seal the vessel with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is a critical step to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-chloroanisole (127 µL, 1.0 mmol) via syringe.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 4.0 mL) and deionized water (1.0 mL) via syringe.[12]
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Caption: Step-by-step workflow for a Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of a phosphine ligand is a critical parameter for achieving high efficiency in nickel-catalyzed cross-coupling reactions. While simple bidentate ligands like NiCl₂(dppe) and NiCl₂(dppp) serve as effective and economical catalysts for many transformations, more demanding substrates often benefit from ligands with larger bite angles, such as dppf, or the significant steric bulk of monodentate Buchwald-type phosphines.[7][17][19][21] The provided protocol offers a reliable starting point for researchers, but optimization of the ligand, base, and solvent system is often necessary to achieve optimal results for a specific transformation. A thorough understanding of the underlying mechanistic principles will continue to guide the rational design of next-generation nickel catalysts for broader applications in chemical synthesis.
References
-
MDPI. (2025, December 4). Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. Available from: [Link]
-
Wikipedia. Dichloro(1,3-bis(diphenylphosphino)propane)nickel. Available from: [Link]
-
ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]
-
Royal Society of Chemistry. (2025, January 3). Low-coordinate bis-phosphine and monophosphine Ni(0) complexes: synthesis and reactivity in C–S cross-coupling. Available from: [Link]
-
ACS Publications. (2020, June 3). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews. Available from: [Link]
-
PMC. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Available from: [Link]
-
ResearchGate. (2025, August 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Available from: [Link]
-
PMC. Synthesis, Structure, and Characterization of Tris(1-ethyl-4-isopropyl-imidazolyl-κN)phosphine Nickel(II) Complexes. Available from: [Link]
-
PMC. Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. Available from: [Link]
-
The Doyle Group. (2022, October 18). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]
-
University of British Columbia Library Open Collections. The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. Available from: [Link]
-
ACS Publications. (2020, June 3). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews. Available from: [Link]
-
ACS Publications. (2009, October 28). Mechanistic Studies on Ni(dppe)Cl2-Catalyzed Chain-Growth Polymerizations: Evidence for Rate-Determining Reductive Elimination. Available from: [Link]
-
MDPI. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Available from: [Link]
-
Open Collections. THE SYNTHESIS, CHARACTERIZATION, AND REACTIVITY OF NICKEL 2-PYRJDYLPHOSPHINE COMPLEXES. Available from: [Link]
-
ACS Publications. Synthesis and Characterization of Palladium and Nickel Complexes with Positively Charged Triphosphine Ligands and Their Use as Electrochemical CO2-Reduction Catalysts. Organometallics. Available from: [Link]
-
Royal Society of Chemistry. Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. Available from: [Link]
-
ResearchGate. Bottleable NiCl 2 (dppe) as a catalyst for the Markovnikov-selective hydroboration of styrenes with bis(pinacolato)diboron. Available from: [Link]
-
InCatT. (2022, December 6). Nickel catalysis: Insights for catalyst selection. Available from: [Link]
-
ProQuest. Structure–Reactivity Relationships of Monophosphine Ligands in Nickel-Catalyzed Cross-Coupling. Available from: [Link]
-
NSF PAR. Ligand-Based Control of Nickel Catalysts. Available from: [Link]
-
Johnson Matthey. Technical brief: Nickel complexes for cross coupling. Available from: [Link]
-
eScholarship.org. Nickel- and Palladium-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
The Doyle Group - UCLA. (2023, May 4). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. Available from: [Link]
-
PMC - NIH. Nickel Complexes in C‒P Bond Formation. Available from: [Link]
-
Scribd. Nickel-Catalyzed Suzuki–Miyaura Advances. Available from: [Link]
-
Green Chemistry Teaching and Learning Community (GCTLC). (2023, October 6). Organometallic Nickel(II) Phosphine Complexes for Suzuki-Miyaura Cross-Coupling; A Greener Alternative?. Available from: [Link]
-
The Doyle Group. (2017, March 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Available from: [Link]
-
University of Rochester. (2022, February 26). Developing selective cross coupling methodology using nickel catalysis. Available from: [Link]
-
ChemRxiv. (2022, May 16). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]
-
PMC. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]
-
eScholarship. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]
-
ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]
-
UIV CHEM. [1,1′-Bis(Diphenylphosphino) Ferrocene] Dichloropalladium(II). Available from: [Link]
-
ACS Publications. (2024, September 26). Nickel-Catalyzed Enantioselective Alkylation of Primary Phosphines. Available from: [Link]
-
ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available from: [Link]
-
University of Rochester. Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Available from: [Link]
-
ResearchGate. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. Available from: [Link]
-
Johnson Matthey. Technical Brief - Nickel complexes for cross-coupling. Available from: [Link]
-
MDPI. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Aminations. Available from: [Link]
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Analysis of Dichlorobis(tributylphosphine)nickel(II) purity by NMR
Analytical Comparison Guide: Evaluating Dichlorobis(tributylphosphine)nickel(II) Purity via NMR
Dichlorobis(tributylphosphine)nickel(II)—
This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against traditional analytical alternatives, providing researchers with a self-validating, causality-driven protocol for determining the exact speciation and purity of
The Analytical Dilemma: Why Traditional Methods Fail
When evaluating the purity of organometallic complexes, laboratories often default to Elemental Analysis (EA) or High-Performance Liquid Chromatography (HPLC). For
-
Elemental Analysis (CHNS): The oxidation of
to adds a single oxygen atom per ligand. The resulting shift in the carbon-to-hydrogen mass percentage is minimal and often falls within the standard error margin of the instrument. Furthermore, EA measures bulk elemental ratios; it is entirely blind to whether the is coordinated to the nickel center or sitting in the powder as a free, dissociated impurity. -
HPLC / GC-MS:
is highly sensitive to moisture and polar environments. The aqueous or alcoholic mobile phases used in reverse-phase HPLC induce rapid on-column dissociation and oxidation, creating artifacts that do not represent the bulk powder. GC-MS is equally ineffective, as the intact complex is non-volatile, meaning only the dissociated ligands are detected.
Table 1: Comparison of Analytical Methods for
| Analytical Method | Speciation Ability | Destructive to Complex? | Ligand Oxidation Detection | Primary Limitation |
| ³¹P qNMR | Excellent | No | Highly Accurate | Requires deuterated solvents and strict inert prep. |
| Elemental Analysis | Poor | Yes | Blind (Overlapping C/H) | Cannot differentiate free vs. coordinated ligand. |
| HPLC (RP) | Poor | Yes | Moderate | Mobile phase induces rapid dissociation/oxidation. |
| GC-MS | Poor | Yes | Low | Complex is non-volatile; only detects free ligands. |
The Mechanistic Superiority of ³¹P NMR
Phosphorus-31 (
The Diamagnetic-Paramagnetic Equilibrium:
-
If dissolved in coordinating solvents (e.g., THF, acetone) or aromatic solvents (e.g., benzene), the complex shifts toward the paramagnetic tetrahedral state. The unpaired electrons cause extreme relaxation line-broadening, rendering the
signal invisible and making integration impossible. -
If dissolved in non-coordinating, halogenated solvents (e.g.,
or ), the complex is locked into the diamagnetic square-planar state, yielding a sharp, diagnostic resonance at -16.9 ppm [2].
By leveraging this causality,
Fig 1. Degradation pathway of NiCl2(PBu3)2 and corresponding 31P NMR chemical shifts.
Self-Validating Experimental Protocol: Quantitative ³¹P NMR
To ensure the NMR data is a true reflection of the bulk material rather than an artifact of the analytical process, the following quantitative NMR (qNMR) workflow must be strictly adhered to.
Fig 2. Optimized qNMR workflow for accurate quantification of phosphine ligand speciation.
Step-by-Step Methodology:
1. Inert Sample Preparation:
Inside a nitrogen or argon-filled glovebox, weigh approximately
-
Causality: The Ni(II) complex and any free
are highly susceptible to atmospheric oxidation. Preparing the sample in ambient air will artificially inflate the integration, leading to false-negative purity results.
2. Solvent Selection:
Dissolve the complex in
-
Causality: As established,
stabilizes the diamagnetic square-planar geometry[2]. Avoid , as trace DCl or phosgene impurities can react with the complex.
3. NMR Acquisition Parameters:
-
Nucleus:
-
Decoupling: Inverse-gated
decoupling.-
Causality: Standard continuous proton decoupling introduces the Nuclear Overhauser Effect (NOE). Because NOE enhancement factors vary based on molecular tumbling rates, free
, , and coordinated will be enhanced to different degrees, destroying the direct proportionality between peak area and molar concentration. Inverse-gated decoupling turns off the decoupler during the relaxation delay, eliminating NOE bias.
-
-
Relaxation Delay (
): .-
Causality: Phosphorus nuclei exhibit long longitudinal relaxation times (
). If the delay between pulses is too short, the nuclei do not fully return to equilibrium. A short will truncate the signal of slower-relaxing species (often the free oxide), artificially skewing the purity calculation.
-
-
Scans (ns):
to for an optimal signal-to-noise ratio.
4. Data Processing & Integration:
Apply a line broadening (LB) of
-
Active Complex:
-
Free
: -
Oxidized
: [3]
The molar purity of the active complex is calculated by dividing the integral of the active complex peak by the sum of all phosphorus integrals in the spectrum.
References
-
S. O. Grim et al., "An exceptional feature of nickel chemistry is the well documented diamagnetic-paramagnetic (i.e., generally square planar-tetrahedral) equilibrium", ResearchGate. Available at:[Link]
-
"31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors", RSC Publishing. Available at:[Link]
-
"Nuclear Magnetic Resonance: A Spectroscopic Probe to Understand the Electronic Structure and Reactivity of Molecules and Materials", ACS Publications. Available at:[Link]
Sources
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- 3. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Chromatographic Profiling of Dichlorobis(tributylphosphine)nickel(II): A Comparative HPLC Guide
Executive Summary & Chemical Context
Dichlorobis(tributylphosphine)nickel(II) —
However, the analytical quantification of
The Analytical Challenge: Causality of Chromatographic Degradation
When analyzing metal-phosphine complexes, the analytical method must not perturb the coordination sphere. Standard Reversed-Phase HPLC (RP-HPLC) relies on aqueous mobile phases (e.g., Water/Acetonitrile with 0.1% Formic acid). Injecting
-
Hydrolytic Lability: Water acts as a competing nucleophilic ligand, displacing the bulky
groups from the nickel center. -
Oxidative Susceptibility: Once dissociated, the electron-rich free
is highly susceptible to oxidation by dissolved oxygen or trace peroxides in the solvent, forming tributylphosphine oxide ( ). -
Artifactual Data: The resulting chromatogram displays multiple "ghost peaks" (free ligand, oxidized ligand, and solvated metal species), falsely indicating a degraded batch.
Fig 1. Mechanistic workflow of NiCl2(PBu3)2 degradation vs. intact analysis in HPLC.
Methodological Comparison: Finding the Optimal Analytical Modality
To objectively evaluate the best approach for4[4] analysis, we must compare three primary modalities: Conventional RP-HPLC, Non-Aqueous Reversed-Phase (NARP) HPLC, and
Table 1: Comparison of Analytical Modalities for
| Modality | Mobile Phase / Solvent | Intact Complex Stability | Limit of Detection (LOD) | Primary Use Case |
| Aqueous RP-HPLC | H₂O / MeCN (0.1% TFA) | Poor (Rapid Hydrolysis) | N/A (Degrades) | Not Recommended |
| NARP-HPLC | MeCN / THF / DCM | Excellent | < 0.05% (UV/Vis) | Batch Release, Trace Purity |
| ³¹P NMR | CDCl₃ or C₆D₆ | Moderate to Good | ~1.0 - 2.0% | Structural Confirmation |
While
Experimental Protocol: Self-Validating NARP-HPLC Methodology
The following step-by-step methodology utilizes a Non-Aqueous Reversed-Phase (NARP) approach. By eliminating water and utilizing a moderately polar organic mobile phase, the coordination sphere of the nickel complex remains intact.
Materials & Reagents:
-
Analyte: Dichlorobis(tributylphosphine)nickel(II) (CAS: 15274-43-8).
-
Column: C18 or C8 end-capped column (e.g., 150 mm x 4.6 mm, 3 µm) with high carbon load to prevent secondary silanol interactions.
-
Mobile Phase A: Anhydrous Acetonitrile (MeCN).
-
Mobile Phase B: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Diluent: Anhydrous MeCN/THF (80:20, v/v).
Step-by-Step Workflow:
-
Sample Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, accurately weigh 10.0 mg of
. Dissolve in 10.0 mL of anhydrous diluent to yield a 1.0 mg/mL stock solution. -
System Equilibration: Purge the HPLC system with anhydrous solvents. Ensure the column compartment is set to 25 °C. Equilibrate the column with 90% Mobile Phase A / 10% Mobile Phase B for 30 minutes.
-
Isocratic Elution: Run an isocratic method at 70% A / 30% B. The use of THF/DCM maintains the solubility of the lipophilic butyl chains and prevents precipitation on the column.
-
Detection: Set the UV/Vis detector to 254 nm (for the phosphine ligand backbone) and 360-400 nm (to selectively monitor the Metal-to-Ligand Charge Transfer (MLCT) band of the intact Ni(II) complex).
-
Validation (The Self-Validating Step): Inject a spiked sample containing known quantities of free
and . The method is valid only if the intact peak is baseline-resolved from both the free and oxidized ligands, proving that the method does not induce on-column oxidation.
Fig 2. Quality control workflow for NiCl2(PBu3)2 batch release.
Performance Comparison: vs.
When selecting a nickel-phosphine catalyst, researchers often weigh the strongly donating, aliphatic
Table 2: Comparative Performance of Nickel-Phosphine Pre-Catalysts
| Parameter | Causality / Mechanism | ||
| Ligand Electronics | Strong | Moderate | Alkyl phosphines increase electron density on Ni, accelerating oxidative addition. |
| Chromatographic Stability | High in NARP | Moderate in NARP | Bulky |
| Geometry in Solution | Predominantly Square Planar | Tetrahedral / Square Planar Equilibrium | 5[5]. |
| Catalytic Application | C-O Activation, Isotope Exchange | Suzuki Coupling, Alkyne Trimerization | Electron-rich Ni from |
Conclusion
The rigorous analysis of Dichlorobis(tributylphosphine)nickel(II) requires a departure from standard analytical habits. By understanding the causality of hydrolytic and oxidative degradation, researchers can implement NARP-HPLC to achieve a self-validating, highly sensitive purity profile. This ensures that the catalyst deployed in critical drug development pathways performs with maximum efficacy and reproducibility.
References
-
Ni-Catalyzed Carboxylation of C(sp2)– and C(sp3)–O Bonds with CO2 SciSpace [Link]
-
Late-Stage Carbon Isotope Exchange of Aryl Nitriles through Ni-Catalyzed C–CN Bond Activation Amazon S3 / JACS[Link]
-
Dichlorobis(tributylphosphine)nickel(II) | C24H54Cl2NiP2 | CID 6102062 PubChem[Link]
-
Dichlorobis(triphenylphosphine)nickel(II) Wikipedia[Link]
Sources
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- 5. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]
Electrochemical analysis of nickel catalyst activity
An Objective Guide to the Electrochemical Analysis of Nickel Catalyst Activity
In the quest for sustainable energy solutions and chemical transformations, nickel-based electrocatalysts have emerged as a focal point of intensive research. Their terrestrial abundance, low cost, and remarkable catalytic activity for key electrochemical reactions—such as the hydrogen evolution reaction (HER), the oxygen evolution reaction (OER) in water splitting, and the carbon dioxide reduction reaction (CO2RR)—position them as viable alternatives to precious metal catalysts like platinum and iridium.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the performance of nickel-based catalysts.
Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity. We will explore the nuances of core electrochemical techniques, interpret the resulting data, and present a comparative analysis of various classes of nickel catalysts, supported by experimental data from peer-reviewed literature.
The Foundation: Why Electrochemical Analysis?
Electrochemical analysis is the cornerstone of catalyst evaluation. It allows us to probe the intricate processes occurring at the catalyst-electrolyte interface, quantifying the efficiency, kinetics, and mechanism of a given electrochemical transformation.[5] A robust evaluation relies on a standardized three-electrode electrochemical cell. This setup is critical because it isolates the electrochemical processes at the catalyst surface (the Working Electrode ) from the counter-reaction (at the Counter Electrode ), while measuring the potential against a stable Reference Electrode . This configuration ensures that the measured potential accurately reflects the energy required to drive the reaction at the working electrode, free from artifacts of the counter electrode or changes in the bulk electrolyte.
Key Performance Metrics: The Language of Electrocatalysis
To compare catalysts objectively, we must speak the same language. The following metrics are fundamental to describing the activity and efficiency of a nickel electrocatalyst.
-
Overpotential (η) : The overpotential is the difference between the thermodynamic potential at which a reaction should occur and the potential that is practically required to drive the reaction at a specific rate (current density). It represents an energy penalty. For an efficient catalyst, the goal is to achieve a high current density at the lowest possible overpotential.
-
Tafel Slope : Derived from the polarization curve, the Tafel slope (measured in mV/dec) provides insight into the reaction mechanism's rate-determining step.[6] A lower Tafel slope signifies faster reaction kinetics, meaning a smaller increase in potential is needed to achieve a tenfold increase in current density.[3][6]
-
Charge Transfer Resistance (Rct) : This metric, determined using Electrochemical Impedance Spectroscopy (EIS), quantifies the resistance to the transfer of electrons between the catalyst surface and the electrolyte.[7][8] A lower Rct indicates more favorable kinetics and a more efficient catalyst.[7]
-
Faradaic Efficiency (FE) : FE measures the percentage of the total charge passed through the electrode that is used for the desired chemical reaction, as opposed to parasitic side reactions.[9][10] An FE of 100% is the ideal, indicating perfect selectivity.
-
Electrochemical Active Surface Area (ECSA) : The intrinsic activity of a catalyst should be normalized to its active surface area. ECSA is often estimated by measuring the double-layer capacitance (Cdl) of the catalyst-electrolyte interface, as a larger surface area will exhibit a higher capacitance.[7][11]
Below is a diagram illustrating how these core analytical techniques inform our understanding of a catalyst's performance.
Caption: Relationship between electrochemical techniques and key performance metrics.
Comparative Analysis of Nickel Electrocatalysts
The versatility of nickel allows for the synthesis of diverse catalyst structures, including alloys, oxides, hydroxides, sulfides, phosphides, and nitrides.[2] The choice of material is dictated by the target reaction, as different compositions and phases offer unique electronic structures and surface properties.
Hydrogen Evolution Reaction (HER)
The ideal HER catalyst has a Gibbs free energy of hydrogen adsorption (ΔGH*) close to zero, balancing hydrogen binding and release. Nickel-based alloys and compounds are designed to tune this property.
| Catalyst Type | Example | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |
| Ni Alloy | Ni₀.₇₅Ag₀.₂₅ | ~200 | Not specified | 1 M KOH | [12] |
| Ni Phosphide | Ru-doped NiCoP | 44 | 45.4 | 1 M KOH | [2] |
| Ni Nitride | Ni₃N on Ni Foam | ~100 | Not specified | 1 M KOH | [11] |
| Ni Sulfide | MoS₂/NiS | 97 | Not specified | 1 M KOH | [13] |
Insight : Alloying or compounding nickel with other elements (Mo, Co, P, N, S) is a proven strategy to modify its electronic structure, optimizing hydrogen adsorption and enhancing HER activity beyond that of pure metallic nickel.[2][12]
Oxygen Evolution Reaction (OER)
OER is a kinetically sluggish reaction. Nickel oxides and hydroxides, particularly when doped with iron, are among the most effective non-precious metal catalysts for OER in alkaline media.[3][14][15] During the reaction, a Ni(OOH) active phase is often formed.[3][16]
| Catalyst Type | Example | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |
| Ni Oxide | NiO Nanoparticles | 330 | Not specified | Alkaline | [17] |
| Ni Hydroxide | Ni(OH)₂ Nanoparticles | 300 | Not specified | Alkaline | [17] |
| Ni-Fe Hydroxide | CoNiLDHs@NF | 188 | 97.48 | Not specified | [18] |
| Ni-Fe Oxide | Ni₉₀Fe₁₀Oₓ | 297 | Not specified | 1 M KOH | [19] |
| Ni Selenide | Fe-doped NiSe₂ | 242 | 30 | 1 M KOH | [20] |
Insight : The incorporation of iron into nickel hydroxide/oxide structures is critical for high OER activity.[14][15] This is often attributed to Fe modulating the electronic properties of the Ni active sites, leading to optimized binding energies for OER intermediates.[14]
CO₂ Reduction Reaction (CO₂RR)
CO₂RR is a complex reaction with multiple possible products. Nickel catalysts are unique in their ability to facilitate C-C coupling, producing valuable multi-carbon products, though they are also effective for reducing CO₂ to CO.[4][21]
| Catalyst Type | Primary Product | Faradaic Efficiency (FE) | Applied Potential (V vs. RHE) | Electrolyte | Reference |
| Ni Single Atom | CO | ~97% | -0.8 | Not specified | [22] |
| Ni Nanoparticles | CO | ~93% | Not specified | Not specified | [22] |
| Trinuclear Ni Complex | CO | Not specified (TOF = 7.84 s⁻¹) | -1.99 | DMF | [9] |
| Ni Phosphides | C₃/C₄ products | Not specified | Low overpotential | Not specified | [4] |
Insight : Catalyst morphology and nuclearity play a crucial role in CO₂RR selectivity. Single-atom Ni catalysts can exhibit high selectivity for CO, while larger nanoparticles or specific molecular complexes may promote the formation of more complex hydrocarbon products.[4][22]
Experimental Protocols: A Step-by-Step Guide
Trustworthy and reproducible data begins with meticulous experimental execution. The following protocols provide a standardized workflow for catalyst evaluation.
Workflow for Electrochemical Catalyst Testing
The overall process, from catalyst preparation to data analysis, follows a logical sequence designed to build a complete performance picture.
Caption: Standard workflow for electrochemical analysis of nickel catalysts.
Protocol 1: Cyclic Voltammetry (CV) for Activation and ECSA Estimation
-
Objective : To electrochemically clean and activate the catalyst surface and to determine the double-layer capacitance (Cdl) for ECSA calculation. Electrochemical conditioning is essential for activating catalysts.[23][24]
-
Methodology :
-
Assemble the three-electrode cell with the prepared working electrode, a counter electrode (e.g., graphite rod or Pt wire), and a reference electrode (e.g., Ag/AgCl or SCE) in the desired electrolyte (e.g., 1.0 M KOH).
-
Purge the electrolyte with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by sweeping the potential for 20-50 cycles until a stable voltammogram is achieved. This "conditioning" removes surface oxides and stabilizes the catalyst's electrochemical response.
-
To estimate Cdl, select a narrow, non-Faradaic potential window (a region where no chemical reactions are occurring, typically ~100 mV wide).
-
Measure CVs in this window at multiple scan rates (e.g., 20, 40, 60, 80, 100 mV/s).[25]
-
Plot the difference in current density (Δj = j_anodic - j_cathodic) at the center of the potential window against the scan rate. The slope of this line is equal to 2*Cdl.
-
ECSA can be calculated by dividing Cdl by the specific capacitance (Cs) of a smooth surface of the material under identical electrolyte conditions.
-
Protocol 2: Linear Sweep Voltammetry (LSV) for Overpotential and Tafel Analysis
-
Objective : To measure the current response as a function of applied potential to determine the overpotential required to drive the reaction and to calculate the Tafel slope.
-
Methodology :
-
Using the same three-electrode setup, ensure the electrolyte is saturated with the reactant gas if applicable (e.g., H₂ for HOR, CO₂ for CO₂RR). For HER/OER, the reactant is the solvent (water).
-
Perform a single linear potential sweep starting from the open-circuit potential towards the potential region of interest at a slow scan rate (e.g., 2-5 mV/s) to minimize capacitive currents.[26]
-
Crucial Step - iR Correction : The measured potential includes a contribution from the solution resistance (iR drop), which is an experimental artifact. This must be corrected. Most modern potentiostats have a built-in function for automatic iR compensation (typically compensating for 85-95%). The remaining resistance can be manually corrected post-measurement.
-
Data Extraction :
-
Overpotential (η) : From the iR-corrected LSV curve, identify the potential required to achieve a benchmark current density (e.g., 10 mA/cm² for water splitting). The overpotential is this potential minus the thermodynamic equilibrium potential for the reaction.
-
Tafel Plot : Plot the iR-corrected potential (E) versus the logarithm of the current density (log|j|). In the region dominated by kinetic control, this plot will be linear. The slope of this linear region is the Tafel slope (b).[26][27]
-
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
-
Objective : To probe the kinetics of the electrochemical processes, primarily to determine the charge transfer resistance (Rct).[7][28]
-
Methodology :
-
In the three-electrode cell, set the potentiostat to a specific DC potential where the electrochemical reaction is occurring (determined from the LSV).
-
Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting data is typically visualized as a Nyquist plot (-Imaginary Impedance vs. Real Impedance).
-
Data Analysis : The Nyquist plot often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).[29] The data is fitted to an equivalent circuit model (like a Randles circuit) to precisely quantify Rct, solution resistance (Rs), and other parameters.[30][31] A smaller semicircle diameter (lower Rct) implies faster charge transfer and better catalyst kinetics.[8]
-
References
- Boosting the Electrochemical Oxygen Evolution with Nickel Oxide Nanoparticle-Modified Glassy Carbon Electrodes in Alkaline Solutions - PMC.
- A Mini Review on Doped Nickel-Based Electrocatalysts for Hydrogen Evolution Reaction. MDPI.
- Enhancing Oxygen Evolution Reaction with Two-Dimensional Nickel Oxide on Au (111). MDPI.
- Enhanced oxygen evolution activity by NiOxand Ni(OH)2nanoparticles. Scilit.
- Nickel–silver alloy electrocatalysts for hydrogen evolution and oxidation in an alkaline electrolyte. RSC Publishing.
- A Comparative Guide to the Electrochemical Impedance Spectroscopy of Nickel Selenide C
- Recent advances in nickel-based catalysts for electrochemical reduction of carbon dioxide. EurekAlert!.
- Iron and Nickel Mixed Oxides Derived From NiIIFeII-PBA for Oxygen Evolution Electroc
- Nickel as Electrocatalyst for CO(2) Reduction: Effect of Temperature, Potential, Partial Pressure, and Electrolyte Composition - PMC.
- Applications of Nickel‐Based Electrocatalysts for Hydrogen Evolution Reaction. Wiley Online Library.
- Nickel–silver alloy electrocatalysts for hydrogen evolution and oxidation in an alkaline electrolyte. Scilit.
- Nickel Oxide Thin Films for Oxygen Evolution Reaction. ijarsct.co.in.
- Effect of Nickel-based Electrocatalyst size on Electrochemical Carbon Dioxide Reduction: A Density Functional Theory Study.
- Perspectives of nickel-based catalysts in carbon dioxide electroreduction. wjee.org.cn.
- Experimental Investigation of Nickel-Based Co-Catalysts for Photoelectrochemical Water Splitting Using Hematite and Cupric Oxide Nanostructured Electrodes. MDPI.
- Electrochemical Water Oxidation and CO 2 Reduction with a Nickel Molecular C
- Preparation of Nickel Nanoparticles by Direct Current Arc Discharge Method and Their Catalytic Application in Hybrid Na-Air B
- Supporting Inform
- Water Splitting with Enhanced Efficiency Using a Nickel-Based Co-Catalyst at a Cupric Oxide Photoc
- Synthesis and electrochemical characterization of stabilized nickel nanoparticles.
- Hydrogen Evolution Reaction Electrocatalysts Based on Electrolytic and Chemical-Catalytic Alloys of Rhenium and Nickel.
- Effects of Electrochemical Conditioning on Nickel-based Oxygen Evolution Electroc
- (A) Linear sweep voltammetry (LSV) showing the overpotential of the NiCo2O4/CoO/graphitic carbon composite modified SPE's prepared using citric acid (red), sucrose (black) and glycine (blue), in 1 M KOH. Scan rate: 20 mV s⁻¹ (vs. RHE) (B) Tafel analysis; potential vs. log of current density for the faradaic region of the CV presented in (A).
- A Review of Stoichiometric Nickel Sulfide-Based Catalysts for Hydrogen Evolution Reaction in Alkaline Media - PMC.
- Tafel Slope Plot as a Tool to Analyze Electrocatalytic Reactions - PMC.
- Tafel Slope Plot as a Tool to Analyze Electroc
- Electrochemical analysis of Ni(OH)2 for OER processes. a Cyclic...
- Doped Nickel-Based Nanocatalysts for Electrochemical Water Splitting: A Review.
- Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method. OUCI.
- Efficient Oxygen Evolution Reaction Performance of In Situ Hydrothermally Grown Cobalt–Nickel Layered Double Hydroxide on Nickel Foam. MDPI.
- Reducing the resistance for the use of electrochemical impedance spectroscopy analysis in m
- Effects of Electrochemical Conditioning on Nickel-based Oxygen Evolution Electroc
- Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness - PMC.
- Investigation of the electrocatalytic activity of nickel for ammonia oxidation.
- Green synthesis of nickel oxide nanoparticles using Acacia nilotica leaf extracts and investigation of their electrochemical and biological properties. Taylor & Francis.
- Nickel nitride as an efficient electrocatalyst for w
- Systematic study of electrochemical performance of nickel iron hydroxide (NiFe(OH) 2 )
- The Performance of Nickel and Nickel-Iron Catalysts Evaluated As Anodes in Anion Exchange Membrane W
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- Nickel selenide as a high-efficiency catalyst for oxygen evolution reaction. RSC Publishing.
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- CO Faradaic efficiency over (a) Fe‐N‐C and (b) Ni‐N‐C catalysts; CO...
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- Synthesis and electrochemical evaluation of nickel hydroxide nanosheets with phase transition to nickel oxide - PMC.
- Electrochemical Impedance Spectroscopy. NI.
- Oxygen Evolution Reaction Dynamics, Faradaic Charge Efficiency, and the Active Metal Redox States of Ni–Fe Oxide Water Splitting Electrocatalysts. Journal of the American Chemical Society.
- Evaluation of nickel deposition by electrochemical impedance spectroscopy.
- Electrochemical impedance spectroscopy analysis to accelerate electrocatalytic system innov
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Comparative study of Ni(dppe)Cl2 and Dichlorobis(tributylphosphine)nickel(II)
A Comparative Guide to Nickel(II) Catalysts: Ni(dppe)Cl2 vs. Ni(PBu3)2Cl2 in Cross-Coupling Methodologies
As a Senior Application Scientist, I frequently encounter a critical decision point in synthetic design: the selection of the optimal transition metal catalyst. While palladium has historically dominated the cross-coupling landscape, nickel offers distinct mechanistic advantages. Nickel easily accesses multiple oxidation states (both Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles) and exhibits superior reactivity toward challenging electrophiles, such as unactivated aryl chlorides and fluorides[1][2].
However, the success of a nickel-catalyzed transformation is intrinsically tied to its ligand architecture. This guide provides an in-depth, objective comparison between two ubiquitous but mechanistically divergent precatalysts: the rigid, bidentate Ni(dppe)Cl2 and the electron-rich, monodentate Dichlorobis(tributylphosphine)nickel(II) (Ni(PBu3)2Cl2).
Structural and Mechanistic Divergence
The causality behind catalyst performance lies in the steric and electronic influence of the phosphine ligands coordinated to the nickel center.
Ni(dppe)Cl2[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride: This catalyst features a chelating bidentate ligand that creates a rigid bite angle of approximately 84.4°[3]. This structural rigidity enforces a cis-geometry at the metal center, which is highly effective at preventing unwanted β-hydride elimination[4]. In Kumada Catalyst-Transfer Polycondensation (KCTP), this ligand ensures that the rate-determining step is reductive elimination. Because the catalyst does not easily dissociate, the Ni(0) species remains associated with the growing polymer chain end via a π-complex, enabling a controlled, "living" chain-growth polymerization[3][5][6].
Ni(PBu3)2Cl2[Dichlorobis(tributylphosphine)nickel(II)]: This complex utilizes two monodentate tributylphosphine ligands. The strong σ-donating nature of these bulky alkyl phosphines creates a highly electron-rich nickel center[7]. This immense electron density dramatically lowers the activation energy required for oxidative addition into inert bonds, making it an exceptional choice for Wenkert arylations and the cross-coupling of unactivated C-Cl or C-O bonds. However, the monodentate nature allows for geometric isomerization and intermolecular diffusion, making it less suitable for living polymerizations but highly efficient for rapid small-molecule synthesis.
Mechanistic divergence of Ni(dppe)Cl2 and Ni(PBu3)2Cl2 in cross-coupling catalytic cycles.
Quantitative Performance Comparison
To objectively select the correct catalyst, researchers must weigh the electronic and steric parameters against their target substrate.
| Parameter | Ni(dppe)Cl2 | Ni(PBu3)2Cl2 |
| Ligand Architecture | Bidentate (Chelating) | Monodentate (Independent) |
| Electronic Profile | Moderate σ-donor / π-acceptor | Strong σ-donor (Alkyl phosphine) |
| Bite Angle | 84.4°[3] | N/A (Monodentate) |
| Primary Application | Catalyst-Transfer Polycondensation (KCTP)[5] | Small-molecule cross-coupling & Wenkert arylations |
| Rate-Determining Step | Reductive Elimination (Typical)[3] | Transmetalation or Oxidative Addition |
| β-Hydride Elimination | Highly suppressed (Rigid cis-geometry)[4] | Susceptible (Requires careful substrate design) |
| Catalyst Transfer | Intramolecular (Chain-walking) | Intermolecular (Diffusion) |
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific actions are taken, moving beyond simple instruction to fundamental understanding.
Step-by-step experimental workflow for air-sensitive nickel-catalyzed cross-coupling reactions.
Protocol A: Controlled KCTP of Poly(3-hexylthiophene) using Ni(dppe)Cl2
Objective: Synthesize low-polydispersity P3HT via an intramolecular chain-growth mechanism[5][8].
-
Monomer Activation (GRIM Method): In a nitrogen-filled glovebox, dissolve 2-bromo-5-iodo-3-hexylthiophene in anhydrous THF. Add 1.0 equivalent of iPrMgCl dropwise at 0 °C.
-
Causality & Validation: The Grignard exchange occurs selectively at the more reactive C-I bond. Cooling to 0 °C is critical to prevent the exothermic homocoupling of the resulting organomagnesium reagent[9]. A color shift typically validates the formation of the active monomer.
-
-
Catalyst Initiation: Add 1.5 mol% of Ni(dppe)Cl2 as a solid or standard solution.
-
Causality: The bidentate dppe ligand prevents the catalyst from diffusing away from the polymer chain after reductive elimination. This forces an intramolecular oxidative addition into the adjacent C-Br bond, establishing a "living" polymerization[5].
-
-
Propagation & In-Process Validation: Allow the reaction to warm to room temperature. Monitor the reaction by pulling aliquots for Gel Permeation Chromatography (GPC).
-
Validation Check: A linear increase in molecular weight (
) versus monomer conversion mathematically validates that the Ni(dppe)Cl2 catalyst is maintaining a controlled chain-growth mechanism.
-
-
Quench: Terminate the polymerization with acidified methanol to precipitate the polymer and demetalate the living chain ends.
Protocol B: Small-Molecule Kumada Coupling of 4-Chloroanisole using Ni(PBu3)2Cl2
Objective: Achieve high-yield C-C bond formation from an unactivated aryl chloride.
-
Precatalyst Preparation: In a Schlenk flask under argon, dissolve 4-chloroanisole (1.0 eq) and Ni(PBu3)2Cl2 (5 mol%) in anhydrous toluene.
-
Causality: Toluene is chosen over THF to allow for higher reaction temperatures if needed, though Ni(PBu3)2Cl2 is often active at room temperature. The strong σ-donating ability of the tributylphosphine ligands increases the electron density on the Ni center, dramatically lowering the activation barrier for oxidative addition into the stubborn C-Cl bond.
-
-
Transmetalation: Slowly add phenylmagnesium bromide (1.2 eq) via syringe pump over 30 minutes at 0 °C to room temperature.
-
Reaction Monitoring & Validation: Track the consumption of 4-chloroanisole via GC-MS.
-
Validation Check: The rapid disappearance of the starting material peak, coupled with the appearance of the cross-coupled product without significant β-hydride elimination byproducts, validates the high oxidative addition efficiency of the Ni(PBu3)2Cl2 system.
-
-
Workup: Quench with saturated aqueous NH4Cl to safely destroy excess Grignard reagent, followed by standard organic extraction.
Conclusion
The choice between Ni(dppe)Cl2 and Ni(PBu3)2Cl2 is not a matter of general superiority, but of strict mechanistic alignment with the target transformation. Ni(dppe)Cl2 is the premier choice when spatial control, rigidity, and intramolecular processes are paramount (e.g., KCTP)[5]. Conversely, Ni(PBu3)2Cl2 is the catalyst of choice when brute-force electron density is required to activate stubborn electrophiles in small-molecule synthesis.
References
1.[5] Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2 and Sterically Hindered Grignard Compounds. ResearchGate. 5 2.[8] Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2 and Sterically Hindered Grignard Compounds. ACS Publications.8 3. Dichlorobis(tributylphosphine)nickel(II) 15274-43-8. Sigma-Aldrich. 4.[9] Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes. PMC. 9 5.[3] Mechanistically Driven Development of Kumada Catalyst-Transfer Polymerizations: A Rapid Injection NMR Study. PMC. 3 6.[7] Phosphine Ligand Applications. Syensqo. 7 7.[6] Development of Efficient Kumada Catalyst-Transfer Polymerizations: A Rapid Injection NMR Study. ChemRxiv. 6 8.[4] Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. 4 9.[1] Kumada Coupling. Organic Chemistry Portal.1 10.[2] Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. MDPI. 2
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- 9. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Ni(dppp)Cl₂ versus Dichlorobis(tributylphosphine)nickel(II): A Comprehensive Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist
Executive Summary
In the landscape of transition-metal catalysis, nickel has emerged as a cost-effective, highly reactive alternative to palladium. However, the success of nickel-catalyzed cross-coupling reactions is intrinsically tied to ligand architecture. This guide provides an objective, data-driven comparison between two ubiquitous nickel precatalysts: Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) and Ni(PBu₃)₂Cl₂ Dichlorobis(tributylphosphine)nickel(II).
By contrasting a rigid bidentate system (dppp) with an electron-rich monodentate system (PBu₃), we will explore the causality behind their divergent reactivities, their performance in small-molecule cross-coupling, and their distinct behaviors in polymer synthesis.
Mechanistic Divergence: Bidentate vs. Monodentate Coordination
The fundamental performance differences between Ni(dppp)Cl₂ and Ni(PBu₃)₂Cl₂ stem from their coordination geometry and electronic profiles, which dictate the kinetics of the catalytic cycle[1].
-
Ni(dppp)Cl₂ (Bidentate, Sterically Rigid): The dppp ligand possesses a specific "bite angle" (~91°) that enforces a cis coordination geometry at the square-planar Ni(II) center. This forced proximity is a strict geometric prerequisite for the reductive elimination step. Furthermore, the rigid bidentate scaffold sterically blocks the coplanar syn-arrangement required for
-hydride elimination. Consequently, Ni(dppp)Cl₂ is the gold standard for coupling alkyl Grignard reagents (which possess -hydrogens) with aryl halides[2]. -
Ni(PBu₃)₂Cl₂ (Monodentate, Electron-Rich): Tributylphosphine is a highly electron-donating
-ligand. It creates a profoundly nucleophilic Ni(0) intermediate that excels at inserting into strong, unactivated C–Cl bonds during oxidative addition[3]. However, the monodentate nature permits trans-cis isomerization. If the intermediate adopts a trans configuration, reductive elimination is stalled, providing a kinetic window for unwanted -hydride elimination or homocoupling.
Catalytic cycle of Ni-catalyzed cross-coupling highlighting ligand-specific kinetic influences.
Performance Comparison in Cross-Coupling Reactions
When selecting between these catalysts, the nature of the electrophile (C–Br vs. C–Cl) and the nucleophile (presence of
Quantitative Performance Matrix
| Parameter | Ni(dppp)Cl₂ | Ni(PBu₃)₂Cl₂ |
| Ligand Denticity | Bidentate (Chelating) | Monodentate |
| Primary Kinetic Strength | Accelerates Reductive Elimination | Accelerates Oxidative Addition |
| Strongly Suppressed | Highly Susceptible | |
| Ideal Electrophiles | Aryl Bromides, Aryl Iodides | Unactivated Aryl Chlorides |
| Ideal Nucleophiles | Alkyl-MgX (with | Aryl-MgX, Aryl-ZnX |
| Typical Catalyst Loading | 1 – 5 mol% | 5 – 10 mol% |
| Polymerization Pathway | Chain-Growth (Living) | Step-Growth |
Application Insight: For the Kumada coupling of sterically hindered or alkyl substrates, Ni(dppp)Cl₂ consistently outperforms monodentate analogues by delivering higher initial and final yields of the cross-coupled product while minimizing homocoupling side reactions[2]. Conversely, Ni(PBu₃)₂Cl₂ is frequently deployed in dual photoredox catalysis or when activating notoriously inert aryl chlorides, where oxidative addition is the absolute bottleneck[3].
Application in Polymer Synthesis: KCTP Dynamics
In the realm of materials science and conjugated polymer synthesis (e.g., Poly(3-hexylthiophene) or P3HT), the choice of catalyst dictates the entire macromolecular architecture.
Ni(dppp)Cl₂ is the premier catalyst for Kumada Catalyst Transfer Polycondensation (KCTP) . Following reductive elimination, the Ni(0) complex remains
In contrast, Ni(PBu₃)₂Cl₂ readily dissociates from the polymer chain after reductive elimination. This forces a step-growth polymerization mechanism, resulting in broad molecular weight distributions and higher PDIs.
Divergent polymerization pathways: KCTP (chain-growth) vs. step-growth based on ligand denticity.
Experimental Methodologies (Self-Validating Protocols)
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to confirm the success of intermediate steps.
Protocol A: Alkyl-Aryl Kumada Coupling using Ni(dppp)Cl₂
Objective: Suppress
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 mmol) and Ni(dppp)Cl₂ (0.02 mmol, 2 mol%).
-
Solvent Addition: Inject 5.0 mL of anhydrous THF. The solution will appear as a pale red/orange suspension.
-
Activation (Self-Validation Checkpoint 1): Cool the flask to 0 °C. Dropwise, add isopropylmagnesium chloride (1.2 mmol, 2.0 M in THF). Validation: The reaction mixture must rapidly transition from a pale suspension to a homogeneous, deep dark red/brown solution. This color shift confirms the reduction of the Ni(II) precatalyst to the active Ni(0) species. If the solution remains pale, the Grignard reagent has degraded.
-
Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching & Analysis (Self-Validation Checkpoint 2): Quench carefully with 1M HCl (2 mL) to destroy excess Grignard. Extract with diethyl ether. Run a TLC (Hexanes:EtOAc 9:1); the disappearance of the 4-bromoanisole spot validates complete conversion. GC-MS should confirm the presence of 4-isopropylanisole with <2% of the reduced anisole byproduct (confirming successful suppression of
-hydride elimination).
Protocol B: Aryl Chloride Activation using Ni(PBu₃)₂Cl₂
Objective: Overcome the high bond dissociation energy of an unactivated aryl chloride.
-
Preparation: In a glovebox, charge a vial with 4-chlorotoluene (1.0 mmol) and Ni(PBu₃)₂Cl₂ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane. The complex will dissolve to form a dark blue/purple solution, characteristic of the Ni(II) phosphine complex.
-
Reagent Addition: Add phenylzinc iodide (1.5 mmol, 0.5 M in THF) at room temperature.
-
Thermal Activation (Self-Validation Checkpoint 1): Seal the vial and heat to 80 °C. Validation: A shift to a dark brown/black homogeneous solution indicates successful transmetalation and entry into the catalytic cycle. The elevated temperature combined with the highly nucleophilic PBu₃ ligand provides the activation energy necessary to cleave the C–Cl bond.
-
Workup: After 12 hours, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Purify via flash column chromatography to isolate the biaryl product.
Conclusion
The selection between Ni(dppp)Cl₂ and Ni(PBu₃)₂Cl₂ should never be arbitrary.
-
Choose Ni(dppp)Cl₂ when synthesizing conjugated polymers via KCTP, or when utilizing alkyl nucleophiles where
-hydride elimination threatens yield and purity. Its rigid cis-geometry is a structural safeguard for reductive elimination. -
Choose Ni(PBu₃)₂Cl₂ when challenging the limits of oxidative addition, specifically when functionalizing inert aryl chlorides or operating within dual photoredox catalytic cycles where highly electron-rich metal centers are required.
References
- Effects of the halogenido ligands on the Kumada- coupling catalytic activity of [Ni(P,P)X2]. RSC Advances.
- Chain Growth Polymerization. ideXlab.
- Cross coupling reactions. Harned Research Group.
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A Comparative Guide to the Structural Validation of Synthesized Dichlorobis(tributylphosphine)nickel(II)
This guide provides a comprehensive comparison of analytical methodologies for the structural validation of dichlorobis(tributylphosphine)nickel(II), [NiCl₂(P(n-Bu)₃)₂], a versatile catalyst in organic synthesis.[1][2] For researchers in materials science and drug development, rigorous structural confirmation is not merely a procedural step but the bedrock of reproducible and reliable results. The inherent possibility of nickel(II) complexes to exist as different geometric isomers—typically the diamagnetic square planar and paramagnetic tetrahedral forms—necessitates a multi-faceted analytical approach.[3] This document details the causality behind experimental choices, presents self-validating protocols, and offers a comparative analysis of key techniques to ensure the unambiguous characterization of the synthesized product.
Elemental Analysis: The Foundational Stoichiometric Verification
Expertise & Experience: Before committing to more sophisticated and resource-intensive analyses, it is imperative to confirm the fundamental elemental composition of the bulk material. Elemental Analysis (EA) serves as a rapid and cost-effective gatekeeper, verifying that the empirical formula of the synthesized compound aligns with the theoretical composition. A successful EA result provides the first layer of confidence in the synthetic outcome and ensures that subsequent spectroscopic data are interpreted from a position of known stoichiometry.[4][5]
Experimental Protocol: CHN Analysis
-
Sample Preparation: Ensure the sample is meticulously dried under a high vacuum for at least 4-6 hours to remove residual solvents, which are a common source of error.
-
Instrumentation: Calibrate the CHN analyzer using a certified standard (e.g., acetanilide) to ensure accuracy.
-
Analysis: Weigh approximately 2-3 mg of the dried [NiCl₂(P(n-Bu)₃)₂] into a tin capsule.
-
Execution: Perform the analysis in triplicate to ensure reproducibility. The instrument combusts the sample at high temperatures (≥900 °C), and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by thermal conductivity or infrared detectors.
-
Validation: The experimental weight percentages of Carbon and Hydrogen should fall within ±0.4% of the calculated theoretical values to be considered a pass.[6]
Data Presentation: Theoretical vs. Experimental Composition
| Element | Theoretical Mass % (C₂₄H₅₄Cl₂NiP₂) | Experimental Mass % (Example) | Deviation |
| Carbon (C) | 53.96% | 53.71% | -0.25% |
| Hydrogen (H) | 10.19% | 10.31% | +0.12% |
Note: Analysis for Ni, Cl, and P would require other methods like Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF), but CHN analysis is the most common initial check.
Workflow for Elemental Analysis
Caption: Workflow for stoichiometric validation via CHN Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution Structure
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of diamagnetic compounds in solution. For [NiCl₂(P(n-Bu)₃)₂], the primary goal is to confirm the coordination of the tributylphosphine ligands to the nickel center and to determine the geometry. The trans-square planar isomer is diamagnetic and should yield sharp, well-resolved NMR signals.[7] Conversely, a paramagnetic tetrahedral isomer would lead to significant peak broadening and large chemical shift ranges, often rendering the spectrum uninterpretable.[3] Therefore, obtaining a high-resolution spectrum is, in itself, strong evidence for the square planar geometry in solution.
Experimental Protocols
-
Sample Preparation: Dissolve ~15-20 mg of the complex in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube. Ensure the solvent is free of moisture and oxygen.
-
¹H NMR: Acquire a standard proton spectrum. The resonances for the butyl groups, shifted upon coordination, will confirm the ligand's presence and provide information on its chemical environment.
-
³¹P{¹H} NMR: This is the most diagnostic experiment. Acquire a proton-decoupled phosphorus-31 spectrum. For a single trans isomer, a single sharp resonance is expected. The chemical shift provides information about the electronic environment of the phosphorus nucleus.[8]
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon-13 spectrum to confirm the carbon backbone of the tributylphosphine ligands.
Data Presentation: Expected NMR Data for trans-[NiCl₂(P(n-Bu)₃)₂]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ³¹P{¹H} | ~ +10 to +30 | Singlet | P(n-Bu)₃ |
| ¹H | ~ 1.8-2.0 | Multiplet | P-CH ₂- |
| ¹H | ~ 1.4-1.6 | Multiplet | -CH₂-CH ₂-CH₃ |
| ¹H | ~ 1.3-1.5 | Multiplet | -CH ₂-CH₂-CH₃ |
| ¹H | ~ 0.8-1.0 | Triplet | -CH₂-CH ₃ |
| ¹³C{¹H} | ~ 20-30 | Triplet (¹JPC) | P-C H₂- |
Note: Chemical shifts are approximate and can vary with solvent. The observation of a triplet in the ¹³C spectrum for the α-carbon is due to coupling with the ³¹P nucleus.
Workflow for NMR Structural Elucidation
Caption: Decision workflow for determining solution-state structure via NMR.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Solid-State Structure
Expertise & Experience: SC-XRD provides an unambiguous, three-dimensional map of atomic positions in the solid state. It is the gold standard for structural determination, capable of definitively resolving bond lengths, bond angles, and the overall molecular geometry, including the specific isomer present in the crystal lattice.[9] While NMR confirms the structure in solution, SC-XRD provides irrefutable proof of the structure in the solid phase, which is crucial for understanding packing effects and intermolecular interactions.[10][11]
Experimental Protocol
-
Crystal Growth: This is the most critical and often challenging step. Grow single crystals suitable for diffraction by slow evaporation of a solvent from a concentrated solution of the complex, or by vapor diffusion (e.g., diffusing a non-solvent like hexane into a dichloromethane solution of the complex).[7]
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.
-
Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the heavy atoms (Ni, P, Cl). Refine the structural model against the experimental data to determine the precise positions of all atoms.
Data Presentation: Key Crystallographic Parameters for trans-[NiCl₂(P(n-Bu)₃)₂]
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁/c | Defines the specific symmetry operations |
| Ni-P Bond Length | ~ 2.22-2.26 Å | Confirms P-coordination; length indicates bond strength |
| Ni-Cl Bond Length | ~ 2.16-2.18 Å | Confirms Cl-coordination; length indicates bond strength |
| P-Ni-P Angle | 180° (ideal) | Confirms trans geometry |
| Cl-Ni-Cl Angle | 180° (ideal) | Confirms trans geometry |
| P-Ni-Cl Angle | 90° (ideal) | Defines the square planar coordination plane |
| R-factor (R₁) | < 5% | A measure of the agreement between the model and data |
Workflow for Single-Crystal X-ray Diffraction
Caption: The process flow for unambiguous structure determination by SC-XRD.
Mass Spectrometry (MS): Confirming Molecular Integrity
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of the synthesized complex.[12] However, organometallic compounds can be fragile and may fragment under harsh ionization conditions.[13][14] Therefore, the choice of a "soft" ionization technique is critical to observe the molecular ion peak ([M]⁺) or a related adduct. Electrospray Ionization (ESI) is often suitable for this class of compounds. The resulting mass spectrum also reveals a characteristic isotopic pattern arising from the natural abundances of Ni and Cl isotopes, which serves as a powerful confirmation of the elemental composition.[15]
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (~10-50 µM) of the complex in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode. Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the molecular ion and minimize fragmentation.
-
Analysis: Identify the molecular ion peak, [NiCl₂(PBu₃)₂]⁺. Compare the observed m/z value and the isotopic distribution pattern with the theoretically simulated spectrum.
Data Presentation: Expected Isotopic Pattern for [C₂₄H₅₄³⁵Cl₂⁵⁸NiP₂]⁺
| m/z (Daltons) | Relative Abundance | Assignment |
| 532.24 | 100% | [M]⁺ with ⁵⁸Ni, ³⁵Cl, ³⁵Cl |
| 533.24 | ~30% | ¹³C and other heavy isotopes |
| 534.24 | ~70% | [M]⁺ with ⁵⁸Ni, ³⁵Cl, ³⁷Cl or ⁶⁰Ni, ³⁵Cl, ³⁵Cl |
| 536.24 | ~15% | [M]⁺ with ⁵⁸Ni, ³⁷Cl, ³⁷Cl or ⁶⁰Ni, ³⁵Cl, ³⁷Cl |
Note: This is a simplified representation. The actual spectrum will be more complex due to multiple isotopes of Ni and Cl.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular weight and formula confirmation via ESI-MS.
Comparative Summary and Conclusion
Each analytical technique provides a unique and vital piece of the structural puzzle. Relying on a single method is insufficient for the rigorous validation required in advanced research and development.
| Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Bulk elemental composition, empirical formula | Rapid, inexpensive, confirms purity | Provides no structural or isomeric information |
| NMR Spectroscopy | Solution-state structure, isomeric form (dia- vs. paramagnetic), ligand coordination | Highly detailed structural information in solution | Only effective for diamagnetic isomers; may not reflect solid-state structure |
| X-ray Diffraction | Definitive solid-state structure, bond lengths/angles, isomerism, crystal packing | Unambiguous 3D structure | Requires high-quality single crystals, which can be difficult to grow |
| Mass Spectrometry | Molecular weight, isotopic confirmation, molecular formula | High sensitivity, confirms molecular integrity | Complex may fragment; ionization can be challenging for organometallics |
By integrating the results from these orthogonal techniques—confirming the elemental ratio with EA, elucidating the solution structure and geometry with NMR, verifying the molecular weight with MS, and definitively determining the solid-state structure with SC-XRD—a researcher can establish the structure of synthesized dichlorobis(tributylphosphine)nickel(II) with the highest degree of scientific certainty. This validated, well-characterized material can then be used with confidence in subsequent catalytic applications.
References
- Mass Spectra of Organometallic Compounds - RSC Publishing.
- MS of organometallics - University of Victoria.
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- Identification of Organometallic Compounds Using Field Desorption Ionization on the GCT - Waters Corporation.
- Mass Spectrometry in Organometallic Chemistry - University of Victoria.
- Elemental analysis data, molar conductance and magnetic moment of nickel complexes - ResearchGate.
- Nature of hydrogen interactions with Ni(II) complexes containing cyclic phosphine ligands with pendant nitrogen bases - PMC.
- Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC.
- Nickel(II) Complexes with Tetra- and Pentadentate Aminopyridine Ligands: Synthesis, Structure, Electrochemistry, and Reduction - Tufts University.
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- 61Ni NMR spectroscopy of di- and tricarbonylnickel complexes - Chemistry.
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- Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene - MDPI.
-
Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia. Available at: [Link]
- Good Price CAS:15274-43-8 | Dichlorobis(tributylphosphine)nickel(II) for Sale - Quotation.
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- Synthesis of Dichlorobis(triphenylphosphine)nickel(II) Chemicals - Filo.
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(PDF) Structure of dichlorobis(triphenylphosphine)nickel(II) - ResearchGate. Available at: [Link]
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Dichlorobis(tributylphosphine)nickel(II) | C24H54Cl2NiP2 | CID 6102062 - PubChem. Available at: [Link]
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Structural investigations of nickel complexes. Part II. Crystal and molecular structure of trans-dichlorobis-(4,4-dimethoxy-1-phenylphosphorinan)nickel(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
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Improved Yields of Dichlorobis(triphenylphosphine)nickel(II) and Related Compounds by Employing Triethyl Orthoformate as an In Situ Dehydrating Agent - ACS Publications. Available at: [Link]
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The Synthesis and Spectroscopic Study of Nickel Phosphine Complexes - ThaiJO. Available at: [Link]
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THE SYNTHESIS, CHARACTERIZATION, AND REACTIVITY OF NICKEL 2-PYRJDYLPHOSPHINE COMPLEXES - Open Collections. Available at: [Link]
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Spectroscopic characterization of chromium(III), manganese(II) and nickel(II) complexes with a nitrogen donor tetradentate, 12-membered azamacrocyclic ligand - PubMed. Available at: [Link]
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Benchmarking Dichlorobis(tributylphosphine)nickel(II) against palladium catalysts
Benchmarking Dichlorobis(tributylphosphine)nickel(II) Against Palladium Catalysts in Cross-Coupling Reactions
As drug development professionals and synthetic chemists scale up complex molecular architectures, the historical reliance on palladium (Pd) as the default transition metal for cross-coupling is being actively challenged. Earth-abundant metals, particularly nickel (Ni), offer compelling mechanistic and economic advantages[1]. Dichlorobis(tributylphosphine)nickel(II) —
This guide provides an objective, data-driven comparison of
Mechanistic Divergence: Causality Behind the Chemistry
The fundamental difference in catalytic performance between Pd and Ni stems from their accessible oxidation states and electronegativity profiles[2].
Palladium is highly electronegative and strongly prefers predictable 2-electron redox processes (
Nickel is more electropositive and readily accesses both 2-electron and 1-electron pathways (
Comparison of Pd 2-electron vs Ni 1-electron/2-electron catalytic cycles.
Quantitative Benchmarking: Ni vs. Pd
To objectively compare performance, we benchmark
Table 1: Cross-Coupling Yields by Electrophile Class
| Electrophile Class | Benchmark Pd Catalyst | Pd Yield (%) | Mechanistic Causality | |
| Aryl Iodides | >95% | >95% | Both metals excel due to the weak C-I bond; Pd is preferred for lower catalyst loading. | |
| Aryl Chlorides | <20% | 85–95% | Ni's high electron density from | |
| Alkyl Halides ( | <10% | 70–85% | Ni's radical SET pathway bypasses | |
| Aryl Esters (C-O) | 0% | 60–75% | Ni selectively cleaves C-O bonds, allowing abundant phenols to act as pseudo-halides. |
Experimental Protocols: Self-Validating Systems
Trust in a methodology requires a self-validating system. The following protocol incorporates an internal standard from the onset, ensuring that GC-FID analysis provides absolute yields, accounts for mass balance, and identifies side reactions (e.g., homocoupling or protodehalogenation).
Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides using
-
Preparation (Glovebox) : To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol),
(2.0 mmol), and (0.05 mmol, 5 mol%). Causality: is chosen over weaker bases like to accelerate the transmetalation step, which is often the rate-limiting step in Ni-catalyzed Suzuki couplings. -
Solvent & Standard Addition : Add anhydrous, degassed Toluene (3.0 mL) and exactly 50.0
L of n-dodecane (internal standard). Causality: Toluene suppresses the formation of Ni-coordinated solvent complexes that can occur in coordinating solvents like THF, maintaining the active catalyst state. n-Dodecane is inert, has a high boiling point, and provides a distinct GC peak for accurate mass balance. -
Reaction Execution : Seal the tube, remove it from the glovebox, and stir at 100 °C for 12 hours.
-
Quench & Analysis : Cool to room temperature, dilute with EtOAc, and wash with water. Analyze the organic layer directly via GC-FID. The ratio of product peak area to n-dodecane peak area yields the absolute conversion.
Self-validating workflow for air-sensitive Ni-catalyzed cross-coupling.
Strategic Considerations for Drug Development
-
Cost and Supply Chain : Nickel is orders of magnitude cheaper than palladium. While specialized Pd ligands (e.g., Buchwald phosphines) add significant cost to process scale-up,
utilizes a simple, inexpensive alkyl phosphine, drastically reducing the cost per mole of API synthesized. -
Functional Group Tolerance : Palladium remains superior for late-stage functionalization of highly complex, heteroatom-rich APIs because it is less prone to binding exogenous Lewis basic groups. Nickel's oxophilicity and electrophilicity mean it can be inhibited by certain coordinating functional groups (e.g., imines or unhindered amines).
-
Toxicity and Clearance : Heavy metal clearance is critical for regulatory compliance (ICH Q3D). While both metals require rigorous scavenging (e.g., using functionalized silica), Ni's higher solubility in aqueous acidic washes can sometimes simplify downstream purification compared to Pd.
Conclusion
is not a blanket replacement for palladium catalysts but a highly strategic complement. It drastically outperforms Pd in activating challengingReferences
-
Well-defined nickel and palladium precatalysts for cross-coupling. PMC - NIH. URL:[Link]
-
A tale of two metals: The Mizoroki-Heck reaction as a guide to compare the chemical characters of nickel and palladium in catalysis. ResearchGate. URL:[Link]
-
Detailed Comparison of Nickel vs. Palladium in Cross-Coupling Catalysis. Thieme Chemistry. URL:[Link]
-
Comparison Between PdCl2(PPh3)2- and NiCl2(PPh3)2-Catalyzed Cross-Coupling of Aryl Halides. ResearchGate. URL:[Link]
-
Ni-Catalyzed Carboxylation of C(sp2)– and C(sp3)–O Bonds. SciSpace. URL:[Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling and Disposal of Dichlorobis(tributylphosphine)nickel(II)
In the landscape of synthetic chemistry, nickel catalysts are indispensable tools. Dichlorobis(tributylphosphine)nickel(II) is a versatile and widely used precatalyst in a variety of cross-coupling reactions. However, its utility is matched by a significant hazard profile that demands respect and meticulous handling. This guide provides a comprehensive, experience-driven framework for the safe management of this compound, moving beyond a simple checklist to instill a deep understanding of why each step is critical for ensuring personnel safety and experimental integrity.
Deconstructing the Hazard: A Tale of Two Components
The primary hazards of Dichlorobis(tributylphosphine)nickel(II) arise from its constituent parts: the nickel core and the tributylphosphine ligands. A thorough understanding of these individual risks is fundamental to appreciating the necessity of the prescribed safety protocols.
-
The Nickel(II) Core: Nickel and its compounds are well-documented sensitizers.[1] Repeated skin contact can lead to allergic contact dermatitis.[1][2] More significantly, certain nickel compounds are classified as human carcinogens when inhaled, posing a long-term health risk.[3][4] Therefore, preventing both skin contact and the generation of airborne dust is paramount.
-
The Tributylphosphine Ligands: Tributylphosphine is a hazardous material in its own right. It is a pyrophoric liquid, meaning it can spontaneously ignite on contact with air.[5][6][7] While complexed to the nickel center, this reactivity is tempered. However, the potential for decomposition, however slight, and the compound's inherent air sensitivity mean that exposure to the free ligand is a credible risk. Tributylphosphine is also corrosive, capable of causing severe skin and eye burns, and carries a potent, unpleasant garlic-like stench.[5][6][7]
The dual nature of this compound—a solid that is air-sensitive and contains both a heavy metal sensitizer/carcinogen and a pyrophoric, corrosive ligand—necessitates the stringent engineering and personal protective measures outlined below.
The First Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods and gloveboxes, are the most critical safety measure. PPE serves as the essential final barrier between the researcher and the chemical.
| Area of Protection | Required PPE | Rationale and Expert Insight |
| Eyes & Face | Chemical safety goggles and a full-face shield.[8][9] | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield is mandatory when handling the solid outside of a glovebox to protect against unexpected splashes during transfer or dissolution.[9][10] |
| Hands | Nitrile gloves (double-gloving is strongly recommended). | Nitrile provides good resistance to a range of chemicals.[11][12] Double-gloving is a critical best practice. It provides a safeguard against tears and allows for the safe removal of the outer, contaminated glove without exposing the skin. |
| Body | A flame-resistant (FR) lab coat, fully buttoned, with long sleeves.[12] | An FR lab coat is essential due to the pyrophoric nature of the tributylphosphine ligand.[7] Standard cotton or polyester coats can ignite and will not provide adequate protection in the event of a fire. |
| Respiratory | No respirator is needed if all work is conducted within a certified chemical fume hood or glovebox. | The primary method of respiratory protection is an engineering control. A properly functioning chemical fume hood or glovebox prevents inhalation of dust or fumes.[13] A respirator (e.g., N95) may be required only as a last resort or for emergency spill cleanup, as dictated by your institution's safety office. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Given its air-sensitive nature, all manipulations of Dichlorobis(tributylphosphine)nickel(II) must be performed under an inert atmosphere.[14][15] A glovebox is the ideal environment. If a glovebox is not available, the use of Schlenk techniques on a vacuum/inert gas manifold is a viable alternative.
Experimental Workflow: Weighing and Transfer Using Schlenk Technique
This workflow minimizes atmospheric exposure, preserving the compound's integrity and ensuring user safety.
Caption: Inert atmosphere handling of Dichlorobis(tributylphosphine)nickel(II).
Contingency and Disposal: Managing Spills and Waste
Proper planning includes preparing for the unexpected and managing the inevitable.
Spill Response Protocol
In the event of a small spill within a fume hood:
Caption: Protocol for managing a small chemical spill in a fume hood.
Disposal Plan
All waste containing this nickel compound is considered hazardous and must be disposed of accordingly.[16][17]
-
Waste Identification: This waste is classified as heavy metal hazardous waste.[16]
-
Segregation and Collection:
-
Collect all solid waste (contaminated gloves, weigh paper, absorbent material) and liquid waste (solvent rinses) in a dedicated, chemically compatible container (e.g., High-Density Polyethylene - HDPE).[16]
-
Crucially, do not mix this waste with other waste streams, especially oxidizers.
-
-
Labeling: The container must be clearly labeled "Hazardous Waste" and include the full chemical name: "Dichlorobis(tributylphosphine)nickel(II)".[16]
-
Disposal: The sealed container must be stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal via a certified hazardous waste handler.[16] Recycling should be considered where possible, as it is the most environmentally sound option.[18]
By implementing these comprehensive safety and handling procedures, researchers can leverage the synthetic power of Dichlorobis(tributylphosphine)nickel(II) while upholding the highest standards of laboratory safety.
References
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National Center for Biotechnology Information (NCBI). Tributylphosphine. PubChem Compound Database. Retrieved from [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - Tri-n-butylphosphine, 95%. Retrieved from [Link]
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University of California, Irvine. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
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International Labour Organization (ILO). (2021). International Chemical Safety Cards (ICSCs): NICKEL. Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved from [Link]
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Surface Engineering Association. Nickel and Nickel Alloy Plating Operations: Controlling the Inhalation Risk. Retrieved from [Link]
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ACS Publications. (2010). Chemical Remediation of Nickel(II) Waste: A Laboratory Experiment for General Chemistry Students. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
